molecular formula C11H13FO2 B2681697 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid CAS No. 791017-12-4

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B2681697
CAS No.: 791017-12-4
M. Wt: 196.221
InChI Key: HRNNRRFJUGQSJL-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (CAS 791017-12-4) is a fluorinated organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol. This compound belongs to the class of phenylpropanoic acids, which are structures featuring a benzene ring conjugated to a propanoic acid chain . The strategic incorporation of fluorine into pharmaceutical compounds is a well-established approach in medicinal chemistry to fine-tune key properties of bioactive molecules . The introduction of fluorine, or fluorine-containing groups, can significantly modulate a compound's lipophilicity, metabolic stability, membrane permeability, and overall binding affinity to biological targets . This is due to fluorine's high electronegativity, small atomic radius, and the low polarizability of the carbon-fluorine bond . Fluorinated phenylpropanoic acid scaffolds are of high research value. Related analogues have been investigated as potent agonists for targets like the GPR40 receptor, which is relevant for the treatment of type 2 diabetes . Furthermore, fluorinated phenylalanine and phenylpropanoic acid derivatives serve as critical building blocks in the development of enzyme inhibitors, therapeutic agents, and in the study of protein-protein interactions . The specific steric and electronic influences imparted by the 3-fluoro and 2,2-dimethyl groups on the propanoic acid core make this compound a valuable reagent for exploratory synthetic chemistry and structure-activity relationship (SAR) studies in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,2-dimethyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNNRRFJUGQSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid , a structural motif increasingly relevant in medicinal chemistry due to the metabolic stability conferred by the gem-dimethyl group and the lipophilicity modulation provided by the benzylic fluorine.[1]

The synthesis presents two primary chemoselective challenges:

  • Steric Hindrance: The construction of the quaternary carbon center at the

    
    -position.
    
  • Benzylic Fluorination: Introducing a fluorine atom at the

    
    -position without inducing elimination or rearrangement, despite the steric bulk of the adjacent gem-dimethyl group.[1]
    

This protocol utilizes a robust, three-stage modular approach: a Reformatsky reaction to assemble the carbon skeleton, nucleophilic deoxyfluorination using DAST/Deoxo-Fluor, and a specialized hydrolysis protocol designed for sterically hindered esters.[1]

Retrosynthetic Analysis

The target molecule is best disconnected at the C2–C3 bond and the C–F bond. The gem-dimethyl group at C2 suggests the use of an isobutyrate precursor, while the benzylic fluorine implies a precursor alcohol.

Strategic Disconnections[1]
  • C–F Disconnection: leads to the corresponding

    
    -hydroxy acid/ester.[1]
    
  • C–C Disconnection: The

    
    -hydroxy ester is a classic product of a Reformatsky reaction between benzaldehyde and an 
    
    
    
    -bromo ester.[1][2]

Retrosynthesis Target Target: 3-Fluoro-2,2-dimethyl- 3-phenylpropanoic acid Inter1 Intermediate: Ethyl 3-hydroxy-2,2- dimethyl-3-phenylpropanoate Target->Inter1 F-Deoxygenation (C-F Bond Formation) Precursors Precursors: Benzaldehyde + Ethyl 2-bromo-2-methylpropanoate Inter1->Precursors Reformatsky (C-C Bond Formation)

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available precursors.

Phase 1: Carbon Skeleton Assembly (Reformatsky Reaction)

The formation of the quaternary center at C2 is achieved via the Reformatsky reaction. Unlike the Grignard reaction, the organozinc intermediate tolerates the ester functionality and is less prone to self-condensation.[3]

Mechanistic Insight

The reaction involves the insertion of activated zinc into the C–Br bond of ethyl 2-bromo-2-methylpropanoate.[1] The resulting zinc enolate attacks the benzaldehyde carbonyl.

  • Criticality of Zinc Activation: The formation of the enolate is the rate-limiting step. The zinc surface must be free of oxides.

  • Thorpe-Ingold Effect: The gem-dimethyl group actually favors the cyclization of the transition state, often resulting in higher yields compared to non-substituted analogs.[1]

Experimental Protocol

Reagents:

  • Benzaldehyde (1.0 equiv)[1]

  • Ethyl 2-bromo-2-methylpropanoate (1.2 equiv)[1]

  • Zinc dust (1.5 equiv)

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv) - Activator[1]

  • THF (Anhydrous)[1]

Workflow:

  • Activation: Suspend Zn dust in anhydrous THF under

    
    . Add TMSCl and stir for 15 minutes at RT to activate the surface.
    
  • Initiation: Add approx. 10% of the bromoester. Heat gently to reflux until the reaction initiates (indicated by exotherm or foaming).

  • Addition: Dropwise add a mixture of benzaldehyde and the remaining bromoester over 45 minutes, maintaining a gentle reflux.

  • Completion: Reflux for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with cold 1M HCl. Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Data Expectation:

Parameter Value
Yield 75–85%
Appearance Colorless to pale yellow oil

| Key NMR |


 1.1-1.2 (s, 6H, gem-dimethyl), 

4.9 (s, 1H, benzylic CH-OH) |[1]

Phase 2: Nucleophilic Deoxyfluorination

This step transforms the


-hydroxy ester into the 

-fluoro ester.[1]
Mechanistic Causality

We utilize DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .[1][4]

  • Substrate Behavior: The substrate is a benzylic alcohol. Unlike aliphatic alcohols which follow strict

    
     pathways, benzylic substrates often proceed via an ion-pair mechanism (
    
    
    
    -like) due to the stabilization of the benzylic carbocation.[1]
  • Stereochemistry: Expect a mixture of retention and inversion (racemization) if the starting material was chiral, due to the carbocation character.

  • Elimination Risk: A major side reaction in fluorination is elimination to alkenes. However, this specific substrate cannot eliminate to form an

    
    -unsaturated ester because the 
    
    
    
    -carbon (C2) is quaternary (has no protons).[1] This unique structural feature significantly increases the yield of the desired fluoride.

FluorinationMechanism Alcohol Beta-Hydroxy Ester Activated Activated Intermediate (R-O-SF2-NEt2) Alcohol->Activated DAST -HF Carbocation Benzylic Carbocation (Ion Pair) Activated->Carbocation C-O Bond Cleavage Product Beta-Fluoro Ester Carbocation->Product F- Attack (No Elimination Possible)

Figure 2: Deoxyfluorination mechanism highlighting the stability of the intermediate against elimination.[1]

Experimental Protocol

Reagents:

  • Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate (1.0 equiv)[1]

  • DAST (1.2 equiv)

  • DCM (Anhydrous)

Workflow:

  • Setup: Cool a solution of the hydroxy ester in DCM to -78°C under

    
    .
    
  • Addition: Add DAST dropwise via syringe. Caution: DAST reacts violently with water.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour the mixture slowly into saturated

    
     (ice cold). Gas evolution will occur.[1]
    
  • Purification: Extract with DCM. Silica gel chromatography is usually required to remove elimination byproducts (if any styrenes form via skeletal rearrangement, though unlikely).

Phase 3: Hydrolysis of Sterically Hindered Ester

The final step is the hydrolysis of the ethyl ester to the free acid.

The Challenge: Steric Shielding

The gem-dimethyl group at the


-position creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack.[1] Standard saponification (NaOH/MeOH/H2O) is often sluggish and may require prolonged heating, which risks defluorination (hydrolysis of the benzylic fluoride).
Solution: Anhydrous Hydroxide Protocol

We employ a specialized protocol using NaOH in a non-aqueous solvent system (MeOH/DCM), which increases the effective nucleophilicity of the hydroxide ion by reducing solvation shells.

Protocol:

  • Solvent System: Prepare a 1:9 mixture of MeOH:DCM.

  • Reaction: Dissolve the fluoro-ester in the solvent mixture. Add powdered NaOH (5.0 equiv).

  • Conditions: Stir vigorously at Room Temperature.

    • Note: If reaction is too slow (>24h), switch to TMSOK (Potassium trimethylsilanolate) in THF, which acts as a soluble, anhydrous source of oxide.

  • Workup: Acidify carefully with 1M HCl to pH 3. Extract with DCM.[1]

Analytical Validation:

  • 
    F NMR:  Look for a signal around 
    
    
    
    -160 to -180 ppm (doublet or multiplet depending on H-coupling).[1]
  • 
     NMR:  The benzylic proton (CH-F) will appear as a doublet with a large coupling constant (
    
    
    
    ).[1]

References

  • Reformatsky Reaction Overview & Substrate Scope

    • Comparative Performance Analysis: Ethyl 2-bromo-3,3-dimethylbutanoate in Organic Synthesis. BenchChem.[2]

  • Deoxyfluorination Mechanism (DAST)

    • -ketoesters.
  • Hydrolysis of Hindered Esters

    • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018, vii, 308-319.[1][5][6]

  • General Properties of Fluorinated Propanoic Acids

    • 3-Fluoro-2,2-dimethylpropanoic acid Compound Summary. PubChem.[7]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (CAS: 791017-12-4) is a synthetic small molecule characterized by a unique structural arrangement: a propanoic acid backbone featuring a gem-dimethyl group at the α-position and a fluorine atom at the β-position, which is also a benzylic carbon. The presence of the fluorine atom, a potent electron-withdrawing group, and the bulky gem-dimethyl moiety can significantly influence the molecule's electronic and steric properties. These characteristics, in turn, govern its physicochemical profile, including lipophilicity, acidity, solubility, and stability.

In drug discovery and development, a thorough understanding of these physicochemical properties is paramount. They are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. For instance, lipophilicity dictates a molecule's ability to permeate biological membranes, while the ionization state (pKa) and aqueous solubility are crucial for absorption from the gastrointestinal tract and suitability for parenteral formulations.

This guide provides an in-depth analysis of the key physicochemical attributes of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a repository of known information and a practical framework for its experimental determination. We will delve into the theoretical underpinnings of each property and provide robust, field-proven experimental protocols for their measurement, explaining the causality behind each methodological choice.

Core Molecular and Structural Properties

A precise understanding of the molecule's fundamental properties is the foundation for all further characterization.

Chemical Structure:

Table 1: Core Identifiers and Computed Properties for 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

PropertyValueSource
CAS Number 791017-12-4[1]
Molecular Formula C₁₁H₁₃FO₂[1]
Molecular Weight 196.22 g/mol [1][2]
SMILES O=C(O)C(C)(C)C(F)C1=CC=CC=C1[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[3]
Predicted LogP (XLogP3) Not available; XLogP3 for the non-fluorinated analog is 2.6[4]

Expert Insight: The introduction of a single fluorine atom generally increases a molecule's lipophilicity. While the XLogP3 for the parent compound, 2,2-dimethyl-3-phenylpropanoic acid, is 2.6[4], the fluorinated analog is expected to have a slightly higher LogP. However, this must be confirmed experimentally, as intramolecular interactions can sometimes lead to unexpected outcomes.

Lipophilicity Assessment: The Octanol-Water Partition Coefficient (LogP)

Conceptual Grounding: Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[5] The logarithmic form, LogP, is more commonly used.[5] For ionizable molecules like carboxylic acids, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the pH-dependent distribution of both the ionized and non-ionized species.[6] A LogP value is a key component of frameworks like Lipinski's Rule of 5, which predicts the "drug-likeness" of a compound for oral administration.[6]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This method is the universally recognized gold standard for LogP determination due to its direct measurement of the partition coefficient.[7]

Methodology:

  • Solvent Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for physiological LogD). Saturate the n-octanol with this buffer and, conversely, saturate the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

    • Rationale: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.[8]

  • Compound Dissolution: Prepare a stock solution of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid in the pre-saturated n-octanol.

  • Partitioning: Add a precise volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The typical volume ratio is 1:1 or 2:1 (aqueous:organic).

  • Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure that equilibrium is fully established.[7]

  • Phase Separation: Centrifuge the vial at a low speed to facilitate the complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).

    • Rationale: HPLC provides the necessary sensitivity and specificity to accurately quantify the analyte in each phase, even when the concentrations differ by several orders of magnitude.[8]

  • Calculation: Calculate the LogP (or LogD) value using the following equation: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[5]

Self-Validation: The protocol's integrity is maintained by running a control compound with a known LogP value in parallel and ensuring mass balance (i.e., the total amount of compound recovered from both phases equals the initial amount added).

Visualization: Shake-Flask LogP Determination Workflow

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Saturate n-Octanol with Aqueous Buffer E1 Dissolve Compound in Saturated n-Octanol P1->E1 P2 Saturate Aqueous Buffer with n-Octanol E2 Mix Organic & Aqueous Phases P2->E2 E1->E2 E3 Shake to Equilibrium (24h, 25°C) E2->E3 E4 Centrifuge to Separate Phases E3->E4 A1 Sample Organic Phase E4->A1 A2 Sample Aqueous Phase E4->A2 A3 Quantify by HPLC-UV A1->A3 A2->A3 A4 Calculate LogP = log([Org]/[Aq]) A3->A4

Caption: Workflow for LogP determination via the Shake-Flask method.

Acidity and Ionization State: pKa Determination

Conceptual Grounding: The acid dissociation constant (Ka), or its logarithmic form pKa, is a measure of the strength of an acid in solution.[9] For a carboxylic acid like 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid, the pKa value is the pH at which 50% of the molecules are in their deprotonated (anionic carboxylate) form and 50% are in their protonated (neutral carboxylic acid) form.[9] This parameter is a cornerstone of pharmaceutical science because it directly controls a drug's solubility and permeability across biological pH gradients, such as those found in the stomach (pH ~1.5-3.5) and the small intestine (pH ~6.0-7.4).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[10][11]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water to create a solution of known molarity (e.g., 1 mM). If aqueous solubility is limited, a co-solvent such as methanol or DMSO may be used, but the apparent pKa will need to be corrected back to a wholly aqueous environment.

  • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration.

    • Rationale: Nitrogen purging displaces dissolved carbon dioxide, which can form carbonic acid in solution and interfere with the titration of the target analyte, especially in the absence of buffering agents.[10]

  • Titration: Calibrate a pH electrode with standard buffers (e.g., pH 4, 7, and 10).[10] Immerse the electrode in the sample solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator. Record the pH of the solution after each addition.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). The volume of titrant added to reach the half-equivalence point (half the volume required to reach the equivalence point) is then located. The pH of the solution at this half-equivalence point is equal to the pKa of the compound.[10]

Self-Validation: The accuracy of the method is confirmed by titrating a standard compound with a well-established pKa (e.g., acetic acid, pKa ≈ 4.76) under identical conditions.

Visualization: Logic of pKa Determination from Titration

pKa_Logic Start Perform Potentiometric Titration (Acid with Base) Data Generate Titration Curve (pH vs. Volume of Titrant) Start->Data Inflection Identify Equivalence Point (Maximum Slope) Data->Inflection HalfVol Calculate Half-Equivalence Volume (V_eq / 2) Inflection->HalfVol ReadpH Find Corresponding pH on the Curve HalfVol->ReadpH Result Result: pH = pKa ReadpH->Result

Caption: Logical flow for calculating pKa from a titration curve.

Aqueous Solubility

Conceptual Grounding: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. It is a critical factor for drug absorption and formulation.[12] Two types of solubility are commonly measured:

  • Kinetic Solubility: Measured by precipitating a compound from a stock solution (often in DMSO). It's a rapid, high-throughput method used in early discovery to rank compounds.[13]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is a more time-consuming but definitive measurement crucial for later-stage development.[13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the benchmark for accurate solubility determination.[14]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

    • Rationale: Using excess solid ensures that the resulting solution is saturated. Testing at multiple pH values is essential for an ionizable compound, as its solubility will be significantly higher at pH values above its pKa where the more soluble anionic form predominates.[12]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved compound.[14]

  • Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form (polymorphism) during the experiment.

    • Rationale: The solubility value is only valid for the specific solid form tested. If the compound converts to a more stable (and likely less soluble) form during the experiment, this must be known to correctly interpret the data.

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow Start Add Excess Solid Compound to Aqueous Buffers (Multiple pH) Equil Agitate for 24-48h to Reach Equilibrium Start->Equil Separate Filter or Centrifuge to Remove Undissolved Solid Equil->Separate Quant Quantify Concentration in Supernatant via HPLC Separate->Quant Result Thermodynamic Solubility (mg/mL or µM) Quant->Result

Caption: Workflow for determining thermodynamic aqueous solubility.

Chemical Stability Assessment

Conceptual Grounding: Chemical stability testing is a regulatory requirement to ensure a drug substance maintains its quality, purity, and potency throughout its shelf life.[15][16] It involves two main stages:

  • Forced Degradation (Stress Testing): The compound is exposed to harsh conditions (e.g., strong acid/base, high heat, light, oxidation) to deliberately induce degradation.[17] This helps to identify potential degradation products, elucidate degradation pathways, and develop a "stability-indicating" analytical method that can separate the parent compound from its degradants.[16]

  • ICH Stability Studies: The compound is stored under controlled, long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as defined by the International Council for Harmonisation (ICH) guidelines.[17] Samples are tested at specific time points to determine the shelf life.[18]

Workflow: Stability Assessment Strategy

Phase 1: Forced Degradation

  • Hydrolytic Stability: Incubate the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) solutions at elevated temperatures (e.g., 60°C).

  • Oxidative Stability: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Stability: Store the solid compound in a high-temperature oven (e.g., 80°C).

  • Photostability: Expose the solid compound and its solution to a specified intensity of UV and visible light, as per ICH Q1B guidelines.

Phase 2: Development of Stability-Indicating Method Analyze all stressed samples using HPLC, typically with a photodiode array (PDA) detector and a mass spectrometer (MS). The goal is to develop a single chromatographic method that can resolve the parent peak from all major degradation product peaks.

Phase 3: Formal ICH Stability Studies Place batches of the drug substance in validated stability chambers under long-term and accelerated conditions.[17] Pull samples at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyze them using the validated stability-indicating method.

Visualization: Overall Stability Testing Strategy

Stability_Strategy cluster_forced Forced Degradation cluster_ich ICH Stability Study Acid Acid Hydrolysis Method Develop Stability-Indicating HPLC Method Acid->Method Base Base Hydrolysis Base->Method Ox Oxidation (H₂O₂) Ox->Method Heat Thermal Stress Heat->Method Light Photostability Light->Method LT Long-Term Storage (e.g., 25°C/60% RH) Method->LT ACC Accelerated Storage (e.g., 40°C/75% RH) Method->ACC ShelfLife Establish Shelf Life & Storage Conditions LT->ShelfLife ACC->ShelfLife

Sources

Fluorinated Phenylpropanoic Acids: Strategic Scaffold Design for Metabolic Stability and Dual-Target Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpropanoic acid (PPA) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic regulators (PPAR agonists). However, the therapeutic utility of unsubstituted PPAs is often limited by rapid metabolic oxidation and poor membrane permeability.

This technical guide analyzes the biological activity of fluorinated phenylpropanoic acids , demonstrating how strategic fluorine substitution transforms this scaffold. By modulating pKa, lipophilicity (


), and metabolic stability without altering steric bulk, fluorinated PPAs exhibit enhanced potency against Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes. This document provides researchers with actionable structure-activity relationships (SAR), validated synthesis protocols, and mechanistic insights grounded in recent medicinal chemistry literature.

The Fluorine Advantage: Physicochemical Modulation

The introduction of fluorine into the PPA scaffold is not merely a steric substitution; it is an electronic calibration of the molecule.

Metabolic Blockade via C-F Bond Strength

The primary failure mode for PPA derivatives in vivo is hydroxylation at the para-position of the phenyl ring or oxidation of the alkyl chain, mediated by Cytochrome P450 (CYP450) enzymes.

  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Impact: Substitution of hydrogen with fluorine at metabolic "soft spots" (particularly the para-position) effectively blocks CYP-mediated hydroxylation, significantly extending the plasma half-life (

    
    ).
    
Lipophilicity and Acidity

Fluorination alters the physicochemical profile essential for oral bioavailability:

  • LogP Shift: A single fluorine substitution typically increases

    
     by 0.2–0.3 units, enhancing passive membrane transport.
    
  • pKa Modulation: Fluorine is highly electronegative.[1] Placing fluorine on the alkyl chain (

    
    - or 
    
    
    
    -position relative to the carboxylate) exerts a strong inductive effect (
    
    
    ), lowering the pKa. This increases the fraction of the ionized species at physiological pH, which can improve solubility while maintaining sufficient lipophilicity for membrane permeation.
PropertyUnsubstituted PPA4-Fluoro-PPA

-Fluoro-PPA
Impact
Metabolic Stability Low (Rapid p-hydroxylation)High (Blocked site)Moderate4-F extends

pKa ~4.5~4.4~3.8

-F increases acidity
Lipophilicity (

)
Baseline+0.25+0.15Enhanced permeability

Therapeutic Targets & Mechanisms

Metabolic Syndrome: PPAR / Dual Agonism

Fluorinated PPAs have emerged as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs), nuclear transcription factors regulating lipid and glucose homeostasis.[2]

  • Mechanism: The carboxylate head group of PPA mimics fatty acids, forming hydrogen bonds with the Tyr473/His323/His449 network in the PPAR Ligand Binding Domain (LBD).

  • Fluorine Effect: Research indicates that introducing fluorine at the linker region (e.g.,

    
    -fluorination) or the distal phenyl ring improves binding affinity by filling hydrophobic pockets and inducing favorable conformational changes that stabilize the active Helix-12 of the receptor.
    
  • Key Insight: Dual agonists (PPAR

    
    /
    
    
    
    ) like fluorinated analogs of ragaglitazar offer a balanced therapeutic profile, treating dyslipidemia (PPAR
    
    
    ) and insulin resistance (PPAR
    
    
    ) simultaneously.
Inflammation: COX Inhibition with Reduced Toxicity

The 2-arylpropanoic acid class (profens) are classic COX inhibitors.

  • Selectivity: Fluorinated biphenyl-propanoic acids have shown the ability to inhibit COX-2 with greater selectivity than traditional NSAIDs.

  • Safety Profile: The ulcerogenic activity of NSAIDs is linked to local acidity and "ion trapping" in gastric mucosal cells. Fluorinated derivatives often display reduced gastric toxicity due to altered solubility profiles and reduced local irritation, while maintaining potent anti-inflammatory activity via the inhibition of Prostaglandin E2 (PGE2) synthesis.

Visualization: PPAR Activation Pathway

The following diagram illustrates the mechanism of action for Fluorinated PPA agonists within the cell nucleus.

PPAR_Pathway Ligand Fluorinated PPA (Ligand) PPAR PPAR (Receptor) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Complex PPAR->Complex Dimerization RXR RXR (Heterodimer Partner) RXR->Complex CoAct Co-Activator Recruitment Complex->CoAct Helix-12 Stabilization DNA PPRE (DNA Response Element) CoAct->DNA Binding Transcription Gene Transcription (Lipid Metabolism) DNA->Transcription Activation

Caption: Mechanism of Action: Fluorinated PPA binds the PPAR Ligand Binding Domain (LBD), recruiting RXR and co-activators to initiate transcription at the Peroxisome Proliferator Response Element (PPRE).

Experimental Protocols

Synthesis of 3-(4-Fluorophenyl)propanoic Acid

This protocol utilizes a Knoevenagel condensation followed by catalytic hydrogenation. This route is preferred for its scalability and high atom economy.

Reagents: 4-Fluorobenzaldehyde, Malonic acid, Pyridine, Piperidine, Pd/C (10%), Hydrogen gas.

Step-by-Step Methodology:

  • Condensation (Knoevenagel):

    • Dissolve 4-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

    • Add catalytic piperidine (0.1 mL).

    • Reflux at 80°C for 4 hours until CO₂ evolution ceases.

    • Validation Point: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of aldehyde indicates completion.

    • Pour into ice-cold HCl (1M) to precipitate 4-fluorocinnamic acid. Filter and dry.

  • Reduction:

    • Dissolve the intermediate cinnamic acid (5 mmol) in MeOH (20 mL).

    • Add 10% Pd/C (50 mg).

    • Stir under H₂ atmosphere (balloon pressure) for 12 hours at room temperature.

    • Filtration: Filter through Celite to remove catalyst.

    • Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc to yield pure 3-(4-fluorophenyl)propanoic acid.

Biological Assay: PPAR Reporter Gene Assay

To quantify the agonist potential of the synthesized compound.

Materials: COS-7 cells, pPPAR


-GAL4 plasmid, pUAS-Luc reporter plasmid.

Workflow:

  • Transfection: Seed COS-7 cells in 96-well plates. Co-transfect with expression vector (PPAR

    
    -LBD fused to GAL4 DNA binding domain) and reporter vector (Luciferase under UAS control).
    
  • Treatment: After 24h, treat cells with the fluorinated PPA (0.1 nM – 10

    
    M).
    
    • Positive Control: Fenofibrate (10

      
      M).
      
    • Negative Control:[3] DMSO vehicle (0.1%).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

  • Measurement: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

    
    .
    

Visualization: Synthesis & Screening Workflow

Synthesis_Workflow Start 4-Fluorobenzaldehyde Step1 Knoevenagel Condensation Start->Step1 + Malonic Acid Inter 4-Fluorocinnamic Acid Step1->Inter Step2 Pd/C Hydrogenation (Reduction) Inter->Step2 + H2 Product 3-(4-F-phenyl)propanoic Acid Step2->Product Assay PPAR Luciferase Screening Product->Assay Validation

Caption: Integrated workflow from raw material selection through chemical synthesis to biological validation.

References

  • Kasuga, J., et al. (2008).[4] "Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part." Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-4528.[4]

  • Fracchiolla, G., et al. (2012).[2] "Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors

    
    /
    
    
    
    dual agonists." Bioorganic & Medicinal Chemistry, 20(6), 2141-2151.[2]
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Foundational review on metabolic stability).

  • Fiorucci, S., et al. (2001). "NO-releasing NSAIDs: A new class of safer anti-inflammatory drugs." Biochemical Pharmacology, 62, (Context for gastric safety of modified profens).

  • BenchChem. (2025).[3][5] "Comparative study of 3-(4-Phenylphenyl)propanoic acid and its fluorinated analogs." (Technical data on biphenyl analogs).

Sources

Methodological & Application

Application Note: Precision Asymmetric Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asymmetric synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid Content Type: Application Note & Protocol Role: Senior Application Scientist

Protocol ID: AN-F-2025-04 | Version: 1.2 Keywords: Deoxyfluorination, Mukaiyama Aldol, Gem-dimethyl Effect, Benzylic Fluoride, Stereoinversion

Executive Summary

The synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid presents a unique challenge in medicinal chemistry: installing a labile benzylic fluoride adjacent to a sterically demanding quaternary carbon center (gem-dimethyl group). This structural motif exploits the Thorpe-Ingold effect to lock bioactive conformations, improving metabolic stability and receptor binding affinity.

This guide details a high-fidelity asymmetric route utilizing a Catalytic Asymmetric Mukaiyama Aldol reaction to establish the C3 stereocenter, followed by a stereospecific Deoxyfluorination with inversion of configuration. This approach avoids the racemization issues common in direct benzylic fluorination and mitigates elimination side-reactions (styrene formation) typical of sterically congested substrates.

Retrosynthetic Analysis & Strategy

The steric congestion of the 2,2-dimethyl position renders direct asymmetric alkylation or fluorination of the enolate kinetically difficult. Therefore, the strategy relies on chiral pool construction followed by functional group interconversion.

Strategic Logic:
  • Target: (3S)-3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (Example Enantiomer).

  • Disconnection: C–F bond formation via Nucleophilic Substitution (

    
    ).
    
  • Precursor: (3R)-3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid ester.

  • Key Transformation: Deoxyfluorination of the alcohol using Deoxo-Fluor® or DAST . The reaction proceeds with inversion of configuration , requiring the precursor to have the opposite stereochemistry of the target.

  • Stereocenter Formation: Enantioselective Mukaiyama Aldol reaction between benzaldehyde and the silyl ketene acetal of methyl isobutyrate.

Retrosynthesis Figure 1: Retrosynthetic Strategy for Asymmetric Fluorination Target Target: 3-Fluoro-2,2-dimethyl- 3-phenylpropanoic acid Precursor Precursor: (R)-3-Hydroxy-2,2-dimethyl- 3-phenylpropanoate Precursor->Target Deoxyfluorination (Inversion via SN2) Start Starting Materials: Benzaldehyde + Methyl Isobutyrate SKA Start->Precursor Asymmetric Mukaiyama Aldol

Figure 1: Retrosynthetic pathway highlighting the stereochemical inversion strategy.

Experimental Protocols

Phase 1: Enantioselective Scaffold Construction

Objective: Synthesis of methyl (3R)-3-hydroxy-2,2-dimethyl-3-phenylpropanoate. Mechanism: Lewis-acid catalyzed Mukaiyama Aldol reaction.

Reagents:

  • Benzaldehyde (freshly distilled).

  • 1-Methoxy-1-(trimethylsiloxy)-2-methylpropene (MTSMP - Silyl Ketene Acetal).

  • Catalyst: (S,S)-Box-Cu(II) complex or Ti(IV)-BINOL system.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (5 mol%) and the chiral bis(oxazoline) ligand ((S,S)-Ph-Box, 5.5 mol%) in anhydrous DCM. Stir for 1 hour to form the active deep-blue complex.

  • Substrate Addition: Cool the mixture to -78 °C . Add benzaldehyde (1.0 equiv) dropwise. Stir for 15 minutes to allow Lewis acid coordination.

  • Reaction: Add the silyl ketene acetal (MTSMP, 1.2 equiv) slowly along the flask wall to prevent localized warming.

  • Incubation: Stir at -78 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Quench with saturated aqueous NaHCO₃ at low temperature, then warm to room temperature.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, gradient 5-15% EtOAc in Hexane).

  • Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

Expert Insight: The bulky gem-dimethyl group in the nucleophile slows the reaction. If conversion is low, raise temperature to -40 °C, but monitor enantioselectivity closely.

Phase 2: Stereospecific Deoxyfluorination

Objective: Conversion of the hydroxyl group to fluoride with inversion.[1] Critical Control Point: Preventing elimination to the styrene derivative (methyl 2,2-dimethyl-3-phenylacrylate).

Reagents:

  • Precursor Alcohol (from Phase 1).

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) - Preferred over DAST due to higher thermal stability.

  • Solvent: Anhydrous DCM.

Step-by-Step Protocol:

  • Setup: Charge a chemically resistant fluoropolymer (PFA) or dried glass flask with the alcohol (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool to -78 °C .

  • Reagent Addition: Add Deoxo-Fluor (1.5 equiv) dropwise via syringe. Caution: Exothermic.

  • Activation: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C (ice bath). Do not heat to reflux.

  • Monitoring: Monitor by ¹⁹F NMR of crude aliquots. Look for the benzylic fluoride signal (~ -180 ppm, d).

  • Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃/ice mixture. Gas evolution (CO₂) will occur.

  • Purification: Extract with DCM, dry, and concentrate. Purify via rapid silica plug filtration to remove sulfonamide byproducts.

Data Summary: Reaction Optimization

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Reagent DASTDeoxo-Fluor Deoxo-Fluor yields fewer elimination byproducts.
Temp Profile -78°C

RT
-78°C

0°C
Lower temp prevents styrene formation.
Solvent THFDCM DCM promotes

mechanism better than ether solvents.
Yield 45%78% Significant improvement in isolated yield.
Phase 3: Hydrolysis to Final Acid
  • Dissolve the fluorinated ester in THF/Water (3:1).

  • Add LiOH (2.0 equiv) and stir at 0 °C to RT.

  • Acidify carefully with 1N HCl to pH 3.

  • Extract with EtOAc to obtain 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid .

Mechanistic Pathway & Quality Control

Mechanism of Deoxyfluorination

The reaction proceeds via an alkoxy-aminosulfur intermediate. The fluoride ion then attacks the benzylic carbon from the backside (


), causing inversion. The gem-dimethyl group provides a "buttressing effect," which can sterically hinder the approach of the fluoride, making the reaction sensitive to temperature.

Mechanism Figure 2: Deoxyfluorination Mechanism (SN2) Alcohol Chiral Alcohol (R-Isomer) Intermed Activated Alkoxy-Sulfur Species Alcohol->Intermed Deoxo-Fluor -HF TS Transition State (Backside Attack) Intermed->TS F- Attack Product Fluoride Product (S-Isomer) TS->Product Inversion

Figure 2: Mechanistic flow of the critical fluorination step.

QC & Validation Criteria
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30-7.40 (m, 5H, Ph).
      
    • 
       5.60 (d, J = 46 Hz, 1H, CH-F). Note the large geminal H-F coupling.
      
    • 
       1.25, 1.35 (s, 6H, gem-dimethyl).
      
  • ¹⁹F NMR:

    • Single peak around

      
       -180 to -195 ppm (depending on solvent). Absence of this peak indicates elimination.
      
  • Enantiomeric Excess:

    • Must be >95% ee.[2] Determine via chiral HPLC on the ester form before hydrolysis.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides. The Journal of Organic Chemistry.

  • Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.[1][3]

  • Bio, M. M., et al. (2008). Practical Asymmetric Synthesis of a 3-Fluoro-DPP4 Inhibitor. The Journal of Organic Chemistry.

  • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents.[4] Synthesis.

Disclaimer: This protocol involves the use of hazardous fluorinating agents. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Protocol for the esterification of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Esterification of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Part 1: Executive Summary & Strategic Analysis

The Challenge The esterification of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid presents a dual synthetic challenge that defeats standard organic protocols:

  • The Gem-Dimethyl Effect (Steric Wall): The

    
    -dimethyl substitution creates a severe steric blockade around the carbonyl carbon. Standard Fischer esterification (acid-catalyzed equilibrium) will be kinetically glacial and thermodynamically unfavorable due to the high energy of the tetrahedral intermediate.
    
  • Benzylic Fluorine Lability: The

    
    -fluorine atom is in a benzylic position.[1] While the gem-dimethyl group prevents standard 
    
    
    
    -elimination (E2) due to the lack of
    
    
    -protons, the C-F bond remains susceptible to ionization (
    
    
    ) or solvolysis under harsh acidic conditions or high temperatures, leading to defluorination or rearrangement.

The Solution We reject standard Fischer esterification.[1] Instead, we propose two orthogonal protocols designed to bypass the steric center or activate it under mild conditions.

MethodStrategySuitabilityKey Advantage
Method A (Primary)

Alkylation
(Base-Promoted)
R&D / High PurityBypasses Sterics: Nucleophilic attack occurs on the alkyl halide, not the hindered carbonyl.
Method B (Secondary) Acyl Chloride (Oxalyl Chloride)Scale-up (>10g)Irreversible Activation: Converts -OH to -Cl using catalytic Vilsmeier-Haack intermediates.[1]

Part 2: Strategic Decision Matrix

The following logic flow illustrates the decision-making process for selecting the correct protocol based on substrate constraints.

EsterificationStrategy Start Substrate: 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid Constraint1 Constraint: Gem-Dimethyl Steric Hindrance Start->Constraint1 Constraint2 Constraint: Benzylic C-F Bond Stability Start->Constraint2 Decision Select Methodology Constraint1->Decision Constraint2->Decision MethodA Method A: Cesium-Promoted Alkylation (Recommended) Decision->MethodA High Purity / Lab Scale MethodB Method B: Mild Acid Chloride (Scale-Up) Decision->MethodB Large Scale / Cost Sensitive MethodC Standard Fischer Esterification (REJECTED) Decision->MethodC High Failure Risk

Figure 1: Strategic selection map highlighting the rejection of Fischer esterification due to steric and stability constraints.

Part 3: Detailed Experimental Protocols

Method A: Cesium-Promoted Alkylation (The "Steric Bypass")

Recommended for gram-scale synthesis and analog library generation.

Mechanism: This method utilizes the "Cesium Effect."[1] The large ionic radius of Cesium (


) creates a "naked" carboxylate anion in organic solvents (DMF), significantly enhancing its nucleophilicity.[1] Crucially, the rate-determining step is the attack of the carboxylate on the unhindered alkyl halide, completely avoiding the steric bulk of the gem-dimethyl group [1].

Reagents:

  • Substrate: 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - Must be finely ground/anhydrous.[1]
    
  • Electrophile: Alkyl Iodide (e.g., Iodomethane, Iodoethane) (1.5 - 2.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
    
  • Deprotonation: Add

    
     (1.5 equiv) in a single portion.[1] Stir at Room Temperature (RT) for 30 minutes. The solution may become a suspension; this is normal.
    
    • Why: Ensures complete formation of the carboxylate salt before introducing the electrophile.

  • Alkylation: Add the Alkyl Iodide (1.5 equiv) dropwise via syringe.[1]

    • Caution: Alkyl iodides are toxic.[1] Work in a fume hood.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.[1]

    • Note: Heating is rarely required and should be avoided to protect the C-F bond.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.[1]
    • Tip: Residual DMF can impede crystallization.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (Hexanes/EtOAc) is usually sufficient.[1]
    
Method B: Mild Acid Chloride Activation (Vilsmeier-Haack Protocol)

Recommended for scale-up where alkyl iodides are cost-prohibitive.

Mechanism: We use Oxalyl Chloride with catalytic DMF.[1][2] This generates the reactive Vilsmeier-Haack chloroiminium species, which activates the acid under neutral conditions, converting it to the acid chloride.[2] This is milder than Thionyl Chloride (


) and avoids the heat required for thermal chlorination [2].

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (2-3 drops / 0.05 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Desired Alcohol (excess) + Pyridine (1.5 equiv)

Protocol:

  • Setup: Dissolve acid in anhydrous DCM (0.5 M) under Argon. Cool to 0°C.[1][3]

  • Activation: Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise.[1]

    • Observation: Vigorous gas evolution (CO,

      
      ) will occur immediately.[1]
      
  • Equilibration: Allow to warm to RT and stir for 2 hours until gas evolution ceases.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for methyl ester formation to confirm acid chloride conversion.[1]

  • Concentration (Critical): Evaporate solvent and excess oxalyl chloride under reduced pressure.

    • Why: Removes HCl and excess reagent that could degrade the product or side-react.

  • Esterification: Redissolve the crude acid chloride in DCM. Add the target Alcohol (excess) and Pyridine (1.5 equiv) at 0°C. Stir 2 hours.

Part 4: Process Visualization (Method B Workflow)

AcidChlorideWorkflow Step1 1. Dissolve Acid (DCM, 0°C) Step2 2. Add (COCl)2 + cat. DMF Step1->Step2 Step3 3. Gas Evolution (CO, CO2, HCl) Step2->Step3 Activation Step4 4. Evaporate (Remove excess reagent) Step3->Step4 Conversion Complete Step5 5. Add Alcohol + Pyridine Base Step4->Step5 Crude Acid Chloride Final Target Ester Step5->Final Nucleophilic Acyl Substitution

Figure 2: Step-by-step workflow for the Oxalyl Chloride mediated esterification, emphasizing the evaporation step to remove acidic byproducts.

Part 5: Quality Control & Validation

Self-Validating the Protocol: To ensure the integrity of the 3-Fluoro-2,2-dimethyl-3-phenylpropanoic scaffold, you must validate that the fluorine atom has not been eliminated or substituted.

Analytic MethodExpected ResultFailure Mode Indicator

NMR
Single clean multiplet (approx -170 to -190 ppm depending on diastereomer).[1]Disappearance of signal (Defluorination) or multiple peaks (Racemization/Solvolysis).[1]

NMR
Gem-dimethyl group appears as two distinct singlets (diastereotopic due to chiral center at C3).[1]Olefinic protons appearing at 5.0-7.0 ppm indicate elimination of HF (unlikely but possible).[1]
HPLC/UPLC Single peak purity >98%.[1]Broad peaks or tailing often indicate hydrolysis back to acid.[1]

Troubleshooting Guide:

  • Issue: Low conversion in Method A.

    • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) or add 18-Crown-6 ether to further activate the Cesium cation.

  • Issue: Defluorination observed.

    • Fix: Ensure reaction temperature never exceeds 40°C. In Method B, ensure Pyridine is added slowly to avoid localized heating (exotherm).[1]

References

  • Kruse, C. H. (1997).[1] Cesium Carbonate Promoted Esterification. In Reagents for Organic Synthesis. This references the "cesium effect" where the large cation solubilizes the carboxylate in organic media, facilitating attack on hindered substrates.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic substitution at the carbonyl group). Provides the foundational mechanistic explanation for Vilsmeier-Haack activation via Oxalyl Chloride/DMF.

  • Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link (Cited for context on alternative coupling reagents).

  • Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1] Comprehensive review of esterification strategies for hindered acids.

Sources

Application Notes & Protocols: [¹⁸F]3-Fluoro-2,2-dimethylpropionic Acid for PET Imaging of Aberrant Lipid Metabolism in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note: The following guide details the application of [¹⁸F]3-Fluoro-2,2-dimethylpropionic acid , a tracer also known as [¹⁸F]Fluoro-pivalic acid ([¹⁸F]FPIA) . Initial search and development literature does not contain information on a "3-phenyl" variant of this molecule for PET imaging. We have therefore focused this guide on the well-documented [¹⁸F]FPIA, which targets aberrant fatty acid metabolism in tumors and represents a significant advancement in metabolic imaging.

Foundational Overview: Moving Beyond Glycolysis in Cancer Imaging

For decades, Positron Emission Tomography (PET) imaging in oncology has been dominated by 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), a tracer that exploits the heightened glycolytic rate of many tumors.[1][2] However, the clinical utility of [¹⁸F]FDG is limited in certain malignancies, such as prostate cancer and some brain tumors, due to low basal glucose metabolism or high background signal.[1] This has driven the development of novel radiopharmaceuticals targeting other metabolic hallmarks of cancer.[3]

Deregulated lipid metabolism is another cornerstone of cancer biology, providing building blocks for membranes, signaling molecules, and energy.[4] [¹⁸F]3-Fluoro-2,2-dimethylpropionic acid ([¹⁸F]FPIA) is an innovative PET tracer designed to probe this aberrant lipid metabolism.[4] It is a structural analogue of pivalic acid, a short-chain carboxylic acid that enters the fatty acid oxidation pathway.[4] Preclinical studies have demonstrated that [¹⁸F]FPIA shows significant promise for detecting tumors where [¹⁸F]FDG falls short, offering a new window into tumor biology.[4]

Mechanism of Action: Intracellular Trapping via Metabolic Pathway

The efficacy of a PET tracer hinges on its ability to accumulate and become trapped within target cells, providing a stable signal over time. [¹⁸F]FPIA leverages the cell's own metabolic machinery for this purpose.

Causality of Uptake and Retention: Pivalic acid, the parent molecule, is known to be metabolized intracellularly through the fatty acid oxidation pathway. It is first converted into a thioester with Coenzyme A (CoA), and subsequently, it can form a carnitine ester to be shuttled into the mitochondria. The fluorinated analogue, [¹⁸F]FPIA, is hypothesized to follow a similar route.

  • Cellular Entry: [¹⁸F]FPIA enters the cancer cell. While the exact transporters are under investigation, carboxylic acids can utilize various transport mechanisms.

  • Metabolic Activation: Inside the cell, [¹⁸F]FPIA is likely activated by acyl-CoA synthetase to form [¹⁸F]FPIA-CoA.

  • Putative Trapping: The key step for retention is the predicted formation of an [¹⁸F]FPIA-carnitine ester .[4] This metabolic conversion effectively traps the radiotracer within the cell, as the charged carnitine conjugate is unable to easily exit through the cell membrane. This intracellular accumulation is directly proportional to the activity of this metabolic pathway, providing a functional readout of aberrant lipid metabolism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tracer_Extracellular [¹⁸F]FPIA (Extracellular) Tracer_Intracellular [¹⁸F]FPIA Tracer_Extracellular->Tracer_Intracellular Uptake CoA_Ester [¹⁸F]FPIA-CoA Tracer_Intracellular->CoA_Ester CoA Carnitine_Ester [¹⁸F]FPIA-Carnitine (Trapped) CoA_Ester->Carnitine_Ester Carnitine Enzyme1 Acyl-CoA Synthetase Enzyme1->CoA_Ester Enzyme2 Carnitine Palmitoyltransferase Enzyme2->Carnitine_Ester

Caption: Proposed metabolic trapping pathway for [¹⁸F]FPIA.

Radiosynthesis and Quality Control

The production of [¹⁸F]FPIA for preclinical or clinical use requires a robust and reproducible radiosynthesis protocol. The method is based on a nucleophilic substitution reaction. The relatively long half-life of fluorine-18 (approx. 110 minutes) allows for multi-step synthesis and distribution to facilities without an on-site cyclotron.[1][5]

Protocol 1: Automated Radiosynthesis of [¹⁸F]FPIA

This protocol describes a typical automated synthesis using a commercial synthesis module.

Principle: Nucleophilic substitution of a tosylate leaving group on a precursor molecule with [¹⁸F]fluoride, followed by hydrolysis to yield the final product.

Precursor: Methyl 2,2-dimethyl-3-(p-tolylsulfonyloxy)propanoate.[1]

Workflow:

G Start [¹⁸F]Fluoride (from Cyclotron) Trap Trap on Anion Exchange Cartridge Start->Trap Elute Elute with K₂CO₃ & Kryptofix K2.2.2 Trap->Elute Dry Azeotropic Drying (Acetonitrile) Elute->Dry React Add Precursor in DMSO Heat (e.g., 120°C, 10 min) Dry->React Hydrolyze Base Hydrolysis (e.g., NaOH) React->Hydrolyze Neutralize Neutralize with Acid Hydrolyze->Neutralize Purify Purify via HPLC Neutralize->Purify Formulate Formulate in Saline Sterile Filtration Purify->Formulate QC Quality Control Testing Formulate->QC

Caption: General workflow for the radiosynthesis of [¹⁸F]FPIA.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst, typically Kryptofix 2.2.2 (K2.2.2), in an acetonitrile/water mixture.

  • Azeotropic Drying: The water is removed by azeotropic distillation under a stream of helium or nitrogen at an elevated temperature (e.g., 95°C). This step is critical to produce highly reactive, "naked" [¹⁸F]fluoride.

  • Nucleophilic Fluorination: The precursor, methyl 2,2-dimethyl-3-(p-tolylsulfonyloxy)propanoate, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the dried [¹⁸F]fluoride. The reaction mixture is heated (e.g., 120°C for 10 minutes) to facilitate the substitution reaction, forming the fluorinated ester intermediate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by adding a base (e.g., 0.5 N NaOH) and heating briefly.

  • Purification: The crude product is neutralized and then purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]FPIA from unreacted fluoride and other impurities.

  • Formulation: The collected HPLC fraction containing [¹⁸F]FPIA is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection. The solution is then passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control Standards

Every batch of [¹⁸F]FPIA must be validated against a set of quality control specifications before administration.

ParameterSpecificationMethod
Identity Retention time matches standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC, TLC
Radionuclidic Purity ≥ 99.5% ([¹⁸F])Gamma Spectroscopy
pH 4.5 - 7.5pH Meter / Strips
Bacterial Endotoxins < 175 EU / VLAL Test
Sterility SterileUSP <71> Sterility Test
Residual Solvents (e.g., Acetonitrile < 410 ppm)Gas Chromatography (GC)

Preclinical Evaluation: Protocols and Expected Outcomes

Thorough preclinical evaluation is essential to validate the tracer's potential.

Protocol 2: In Vitro Cell Uptake Assay

Objective: To quantify the uptake and retention of [¹⁸F]FPIA in cancer cell lines and compare it with [¹⁸F]FDG.

Materials:

  • Cancer cell lines (e.g., EMT6 murine breast cancer, DU145 human prostate cancer, U87 human glioma).[4]

  • [¹⁸F]FPIA and [¹⁸F]FDG.

  • Cell culture medium, PBS, trypsin.

  • Gamma counter.

Methodology:

  • Cell Plating: Plate cells in 12-well or 24-well plates and grow to ~80% confluency.

  • Tracer Incubation: Remove culture medium, wash cells with PBS, and add fresh medium containing a known activity of [¹⁸F]FPIA or [¹⁸F]FDG (e.g., 0.5-1.0 µCi/mL).

  • Time Points: Incubate cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

  • Washing: At each time point, rapidly remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake and remove unbound tracer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH).

  • Quantification: Collect the lysate and measure the radioactivity using a gamma counter.

  • Protein Normalization: Use a small aliquot of the lysate to determine the total protein content (e.g., via a BCA assay) for normalization.

  • Data Analysis: Express the results as a percentage of the added dose per milligram of protein (%AD/mg protein).

Protocol 3: In Vivo Small-Animal PET Imaging

Objective: To visualize tumor uptake of [¹⁸F]FPIA in xenograft models and determine its biodistribution.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Tumor cells for implantation.

  • Small-animal PET/CT scanner.

  • [¹⁸F]FPIA.

  • Anesthesia (e.g., isoflurane).

Methodology:

  • Tumor Model Generation: Subcutaneously implant cancer cells (e.g., 1-5 million cells) into the flank of the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Animal Preparation: Fast the animals for 4-6 hours prior to imaging. Anesthetize the mouse with isoflurane (e.g., 2% in oxygen).

  • Tracer Administration: Inject a known activity of [¹⁸F]FPIA (e.g., 150-200 µCi) via the tail vein.

  • PET/CT Imaging: Place the anesthetized mouse in the scanner. Perform a dynamic scan for 60-90 minutes post-injection, or a static scan at a specific time point (e.g., 60 minutes). A CT scan should be acquired for anatomical co-registration and attenuation correction.

  • Image Reconstruction & Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) over the tumor and major organs (brain, liver, muscle, kidneys) on the fused PET/CT images.

  • Data Quantification: Calculate the tracer uptake in the ROIs, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

Expected Preclinical Outcomes

Preclinical studies have shown that [¹⁸F]FPIA exhibits rapid and extensive localization in various tumor models.[4]

Table 1: Comparative Tumor Uptake of [¹⁸F]FPIA vs. [¹⁸F]FDG in Xenograft Models (60 min p.i.)

Tumor ModelTracerTumor Uptake (%ID/g)Reference
EMT6 (Murine Breast) [¹⁸F]FPIA9.1 ± 0.5[4]
[¹⁸F]FDGComparable to [¹⁸F]FPIA[4]
BT474 (Human Breast) [¹⁸F]FPIA7.6 ± 1.2[4]
DU145 (Human Prostate) [¹⁸F]FPIA54% higher than [¹⁸F]FDG[4]
U87 (Human Glioma) [¹⁸F]FPIALower absolute uptake[4]
[¹⁸F]FDGHigher absolute uptake[4]

Key Preclinical Findings:

  • High Tumor Uptake: [¹⁸F]FPIA demonstrates high accumulation in breast and prostate cancer models.[4]

  • Superiority in Prostate Cancer: Uptake of [¹⁸F]FPIA was significantly higher (54%) than [¹⁸F]FDG in the DU145 prostate cancer model.[4]

  • Advantage in Brain Tumor Imaging: While absolute tumor uptake in U87 glioma was lower than [¹⁸F]FDG, [¹⁸F]FPIA had significantly lower uptake in normal brain tissue. This resulted in a superior tumor-to-brain ratio (2.5 for [¹⁸F]FPIA vs. 1.3 for [¹⁸F]FDG), predicting much higher contrast for imaging brain cancers.[4]

  • Favorable Biodistribution: The tracer is metabolically stable and clears primarily through the kidneys via urinary excretion.[4]

Potential Clinical Applications and Future Directions

The robust preclinical data strongly support the further investigation of [¹⁸F]FPIA as a clinical imaging agent.[4]

  • Prostate Cancer: Given the limitations of [¹⁸F]FDG, [¹⁸F]FPIA could become a valuable tool for the primary diagnosis, staging, and monitoring of prostate cancer, a field where tracers like [¹¹C]Choline and [¹⁸F]FAC have been explored.[1]

  • Brain Tumors: The high tumor-to-brain contrast makes [¹⁸F]FPIA a highly promising candidate for delineating tumor boundaries, assessing treatment response, and distinguishing tumor recurrence from post-treatment effects in glioma patients.

  • Breast Cancer: [¹⁸F]FPIA may serve as a complementary agent to [¹⁸F]FDG, potentially providing insights into the metabolic phenotype of breast tumors and predicting response to therapies that target fatty acid metabolism.

Further clinical trials are necessary to validate these applications and establish the safety and diagnostic efficacy of [¹⁸F]FPIA in human patients.

References

  • Gendron, T., et al. (2014). Preclinical evaluation of 3-¹⁸F-fluoro-2,2-dimethylpropionic acid as an imaging agent for tumor detection. Journal of Nuclear Medicine, 55(9), 1532-1538. [Link]

  • Aboagye, E., et al. (2019). Labelled carboxylic acids and their uses in molecular imaging.
  • Pillarsetty, N., et al. (2009). 2-¹⁸F-Fluoropropionic acid as a PET imaging agent for prostate cancer. Journal of Nuclear Medicine, 50(10), 1709-1714. [Link]

  • Slobbe, P., et al. (2017). Radiosynthesis and validation of (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate ([¹⁸F]-FLac) as a PET tracer of lactate to monitor MCT1-dependent lactate uptake in tumors. Oncotarget, 8(28), 45673-45686. [Link]

  • McConathy, J., et al. (2026). Preclinical Comparison of ¹⁸F-Labeled Amino Acids Targeting Different Transporter Systems for PET Imaging of Triple-Negative Breast Cancer. Journal of Nuclear Medicine. [Link]

  • Phelps, M.E. (2016). PET Radiopharmaceuticals: Fluorinated Compounds. Radiology Key. [Link]

  • Yu, W., et al. (2010). (R)-3-[¹⁸F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Conti, P.S., & Franc, B.L. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • Zhu, L., et al. (2013). Synthesis, uptake mechanism characterization and biological evaluation of ¹⁸F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 40(7), 884-893. [Link]

  • McConathy, J., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[¹⁸F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Journal of Medicinal Chemistry, 55(1), 47-61. [Link]

Sources

Application Note: Strategies for the Derivatization of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Introduction

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is a carboxylic acid characterized by a chiral center at the C-3 position and the presence of polar functional groups. Direct analysis of such compounds, particularly by gas chromatography (GC), is challenging due to their low volatility and high polarity, which can lead to poor peak shape, thermal degradation, and strong adsorption onto the chromatographic system.[1][2][3] Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its analytical properties.[2] This process typically involves replacing the active hydrogen of the carboxyl group with a non-polar functional group, thereby increasing volatility and thermal stability.[3][4]

This application note provides detailed protocols and technical considerations for the derivatization of 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid for both achiral and chiral analysis. We will explore two primary strategies for achiral analysis via GC-Mass Spectrometry (GC-MS): silylation and esterification. Furthermore, we will detail a methodology for chiral derivatization to enable the separation and quantification of its enantiomers by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to achieve reliable and accurate analytical results.

Part 1: Derivatization for Achiral GC-MS Analysis

The primary objective for achiral GC-MS analysis is to render the analyte volatile and thermally stable. The presence of the carboxylic acid's active hydrogen is the main cause of its low volatility and tendency to form hydrogen bonds.[5] Both silylation and esterification effectively address this by replacing the proton with a non-polar group.

Method A: Silylation

Silylation is a robust and widely used derivatization technique for GC analysis.[3] It involves the replacement of an active hydrogen atom in the carboxylic acid with a silyl group, most commonly a trimethylsilyl (TMS) group.[3][4] This reaction reduces the polarity of the compound, minimizes hydrogen bonding, and significantly increases its volatility.[2][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. MSTFA is often preferred as its byproducts are extremely volatile and typically elute with the solvent front, ensuring excellent chromatographic separation.[6][7]

Causality Behind Experimental Choices:

  • Reagent Choice (MSTFA): MSTFA is a powerful silyl donor. We include 1% Trimethylchlorosilane (TMCS) as a catalyst to enhance the reactivity of the reagent, which is particularly useful for analytes that may be more difficult to derivatize.[6]

  • Solvent: Pyridine is often used as a solvent as it can act as a catalyst and readily dissolves the analyte and reagents. It also neutralizes any acidic byproducts.

  • Temperature and Time: Heating the reaction (e.g., 70°C for 30 minutes) ensures the reaction proceeds to completion in a reasonable timeframe.[8] Optimization may be required depending on the specific analyte concentration.

  • Sample Preparation: Accurately weigh 1-2 mg of 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid into a 2 mL autosampler vial with a screw cap and septum.

  • Solvent Addition: Add 200 µL of dry pyridine to the vial and vortex briefly to dissolve the sample. It is critical that all reagents and glassware are anhydrous, as silylation reagents are moisture-sensitive.[3]

  • Reagent Addition: Add 100 µL of MSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat in a heating block or oven at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Method B: Esterification (Methylation)

Esterification is another fundamental derivatization technique for carboxylic acids, converting them into more volatile and stable esters.[2] A common and highly effective method involves the use of boron trifluoride (BF₃) in methanol. BF₃ acts as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol, forming the corresponding methyl ester.[9]

Causality Behind Experimental Choices:

  • Reagent Choice (BF₃-Methanol): This reagent provides quick and quantitative conversion of carboxylic acids to their methyl esters.[2][9] It is a well-established and commercially available solution.

  • Reaction Conditions: Heating accelerates the esterification process. The subsequent extraction with a non-polar solvent (hexane) separates the non-polar methyl ester derivative from the polar reaction mixture and excess reagents.

  • Washing Step: Washing with a saturated NaCl solution helps to remove residual methanol and other water-soluble impurities from the organic layer.

  • Sample Preparation: Place approximately 2-5 mg of 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid into a 4 mL reaction vial.

  • Reagent Addition: Add 1 mL of 14% BF₃ in methanol solution to the vial.

  • Reaction: Securely cap the vial and heat the mixture at 60°C for 15 minutes.[9]

  • Cooling & Extraction: Allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel containing 10 mL of deionized water and 10 mL of hexane.

  • Separation: Shake the funnel vigorously for 1 minute and allow the layers to separate. Discard the lower aqueous layer.

  • Washing: Wash the upper organic (hexane) layer with 10 mL of saturated NaCl solution. Discard the aqueous layer.

  • Drying and Concentration: Transfer the hexane layer to a clean vial and dry it over anhydrous sodium sulfate. Carefully transfer the dried extract to a new vial and concentrate it under a gentle stream of nitrogen if necessary.

  • Analysis: Reconstitute in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Summary of Achiral Derivatization Methods
FeatureSilylation (MSTFA)Esterification (BF₃-Methanol)
Derivative Trimethylsilyl (TMS) EsterMethyl Ester
Reaction Time ~30 minutes~15 minutes (plus extraction)
Conditions Anhydrous, 70°C60°C
Sample Cleanup None required (direct injection)Liquid-liquid extraction required
Pros Fast, single-vial reaction, volatile byproducts[6]Forms very stable derivatives, reagents are less moisture-sensitive than silylating agents.[2]
Cons Reagents are highly sensitive to moisture[3]Multi-step procedure involving extraction and concentration
Workflow for Achiral Analysis

cluster_prep Sample Preparation cluster_silylation Method A: Silylation cluster_esterification Method B: Esterification cluster_analysis Analysis Analyte Analyte: 3-Fluoro-2,2-dimethyl-3- phenylpropanoic acid Silylation_Step React with MSTFA + 1% TMCS 70°C, 30 min Analyte->Silylation_Step Ester_Step React with BF3-Methanol 60°C, 15 min Analyte->Ester_Step TMS_Derivative TMS-Ester Derivative Silylation_Step->TMS_Derivative GCMS GC-MS Analysis TMS_Derivative->GCMS Extraction Liquid-Liquid Extraction Ester_Step->Extraction Methyl_Derivative Methyl-Ester Derivative Extraction->Methyl_Derivative Methyl_Derivative->GCMS

Caption: Workflow for achiral derivatization of the target analyte.

Part 2: Derivatization for Chiral Analysis

The presence of a stereocenter at C-3 necessitates a strategy for enantiomeric separation. While chiral GC or HPLC columns can be used for direct separation, an indirect approach using a chiral derivatizing agent (CDA) is often more accessible and robust. This method involves reacting the racemic carboxylic acid with a single, pure enantiomer of a CDA.[10] This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, allowing them to be separated on a standard (achiral) chromatographic column.[10]

Causality Behind Experimental Choices:

  • CDA Choice: We select (R)-(+)-1-Phenylethylamine as the CDA. It is commercially available in high enantiomeric purity and its amine group readily forms an amide bond with the carboxylic acid.

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) are used to facilitate the amide bond formation. EDC activates the carboxylic acid, and HOBt is added to improve reaction efficiency and suppress potential side reactions, such as racemization.

  • Analytical Technique: HPLC or LC-MS is chosen over GC because the resulting diastereomeric amides are significantly larger and less volatile than the silylated or methylated derivatives, making them better suited for liquid chromatography.

  • Sample Preparation: In a 2 mL vial, dissolve 1-2 mg of racemic 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid in 500 µL of dry dichloromethane.

  • Reagent Addition:

    • Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Add 1.2 equivalents of HOBt (1-Hydroxybenzotriazole).

    • Add 1.2 equivalents of (R)-(+)-1-Phenylethylamine.

    • Add 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by a suitable technique (e.g., TLC or a test injection).

  • Workup:

    • Dilute the reaction mixture with 1 mL of ethyl acetate.

    • Wash sequentially with 1 mL of 5% HCl solution, 1 mL of saturated NaHCO₃ solution, and 1 mL of brine (saturated NaCl).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent and reconstitute the residue in a suitable mobile phase (e.g., acetonitrile/water) for HPLC or LC-MS analysis. The two diastereomers should appear as two distinct peaks on an achiral column (e.g., C18).

Workflow for Chiral Analysis

cluster_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis Analysis Racemate Racemic Analyte (R- and S-enantiomers) Reaction Amide Coupling (EDC, HOBt, DIPEA) Racemate->Reaction CDA Chiral Derivatizing Agent (e.g., (R)-1-Phenylethylamine) CDA->Reaction Diastereomers Diastereomer Pair (R,R) and (S,R) Reaction->Diastereomers HPLC Achiral HPLC/LC-MS Diastereomers->HPLC Separation Separated Peaks HPLC->Separation

Caption: Workflow for chiral derivatization and analysis.

References

  • Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL
  • Title: Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions Source: Energy & Fuels - ACS Publications URL: [Link]

  • Title: A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography Source: PubMed URL: [Link]

  • Title: Syntheses of a Series of Fluorescent Carboxylic Acids with a 1, 3-Benzodioxole Skeleton and Their Evaluation as Chiral Derivatizing Reagents Source: J-Stage URL: [Link]

  • Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL: [Link]

  • Title: An In-Depth Guide to Silylation Reagents: Applications and Benefits Source: Changfu Chemical URL: [Link]

  • Title: Derivatizing Reagents Source: Obrnuta faza URL: [Link]

  • Title: Silylation of hydroxyl and carboxyl groups with N‐methyl‐N‐(trimethylsilyl)trifluoroacetamide (MSTFA) Source: ResearchGate URL: [Link]

  • Title: Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation Source: ResearchGate URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace URL: [Link]

  • Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid. Due to the limited availability of established protocols for this specific molecule, we present a plausible and robust synthetic route, highlighting potential challenges and their solutions at each critical step. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Proposed Synthetic Pathway

The synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid can be logically approached via a four-step sequence starting from commercially available materials. This pathway involves the formation of a β-keto ester, its subsequent reduction, a key deoxofluorination step, and final hydrolysis.

Synthetic_Pathway A Ethyl Isobutyrate + Benzaldehyde B Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate A->B  Step 1: Aldol Condensation   C Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate B->C  Step 2: Ketone Reduction   D Ethyl 3-fluoro-2,2-dimethyl-3-phenylpropanoate C->D  Step 3: Deoxofluorination   E 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid D->E  Step 4: Ester Hydrolysis  

Caption: Proposed synthetic route for 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid.

Step 1: Aldol Condensation to form Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

This step involves the reaction of the enolate of ethyl isobutyrate with benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended bases for generating the enolate of ethyl isobutyrate?

A1: Strong, non-nucleophilic bases are preferred to ensure complete and rapid enolate formation, minimizing self-condensation. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are excellent choices. These bases are effective at low temperatures (e.g., -78 °C), which helps to control reactivity and prevent side reactions.

Q2: I am observing low yields of the desired β-keto ester. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete enolate formation: Ensure your base is of high purity and the stoichiometry is correct.

  • Proton exchange: The α-proton of the product is acidic and can be deprotonated by the enolate of the starting material, quenching the reaction. Using a strong, non-nucleophilic base and adding the electrophile (benzaldehyde) slowly to the enolate can mitigate this.

  • Self-condensation of ethyl isobutyrate: This can occur if the temperature is not kept sufficiently low or if the benzaldehyde is not added promptly after enolate formation.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Recovery of unreacted starting materials Incomplete deprotonation or inefficient enolate formation.Use freshly prepared LDA or titrate the commercial solution before use. Ensure anhydrous conditions.
Formation of a significant amount of ethyl 2,2,4,4-tetramethyl-3-oxopentanoate (self-condensation product) The enolate is reacting with another molecule of ethyl isobutyrate.Maintain a low temperature (-78 °C) throughout the enolate formation and addition of benzaldehyde. Add the benzaldehyde solution dropwise to the enolate.
Complex mixture of products Possible side reactions include Cannizzaro reaction of benzaldehyde if a hydroxide base is present and the reaction is run at higher temperatures.Strictly use non-nucleophilic bases like LDA or LiHMDS under anhydrous conditions.

Step 2: Chemoselective Reduction of the Ketone

This step aims to reduce the ketone functionality of ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate to a hydroxyl group without affecting the ester.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most suitable for this transformation?

A1: Sodium borohydride (NaBH₄) is the ideal choice for this chemoselective reduction. It is a mild reducing agent that readily reduces ketones and aldehydes but is generally unreactive towards esters under standard conditions (e.g., alcoholic solvents at 0 °C to room temperature).

Q2: Can I use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄)?

A2: No, LiAlH₄ is a very strong reducing agent and will reduce both the ketone and the ester, leading to the formation of a diol, which is an undesired side product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient reducing agent or low reaction temperature.Use a slight excess (1.1-1.5 equivalents) of NaBH₄. Allow the reaction to warm to room temperature and stir for a longer duration. Monitor by TLC.
Formation of 2,2-dimethyl-3-phenylpropane-1,3-diol Over-reduction due to a highly reactive reducing agent or harsh conditions.Strictly use NaBH₄. Avoid LiAlH₄. If using a borohydride complex, ensure it is not overly reactive towards esters.

digraph "Reduction_Selectivity" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="β-Keto Ester", fillcolor="#F1F3F4", fontcolor="#202124"];
Desired [label="Hydroxy Ester\n(Desired Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Side [label="Diol\n(Side Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Desired [label=" NaBH₄ (Correct) ", color="#34A853"];
Start -> Side [label=" LiAlH₄ (Incorrect) ", color="#EA4335"];

}

Caption: Chemoselectivity in the reduction step.

Step 3: Deoxofluorination of the Secondary Alcohol

This is a critical and often challenging step, where the hydroxyl group is replaced with a fluorine atom using a deoxofluorinating agent.

Frequently Asked Questions (FAQs)

Q1: What are the common deoxofluorinating agents for this type of transformation?

A1: Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are widely used for the deoxofluorination of alcohols. These reagents generally lead to an Sₙ2-type reaction, resulting in inversion of stereochemistry.

Q2: I am observing a significant amount of an elimination byproduct. How can I suppress this?

A2: Elimination to form an alkene (ethyl 2,2-dimethyl-3-phenylacrylate) is a common side reaction in DAST-mediated fluorinations, particularly with secondary benzylic alcohols which can form stable carbocations. To minimize elimination:

  • Use non-polar solvents: Solvents like dichloromethane or toluene are preferred over more polar ones.

  • Maintain low temperatures: Running the reaction at -78 °C and slowly warming to room temperature is crucial.

  • Use a non-coordinating buffer: A hindered, non-nucleophilic base like proton sponge can be added to neutralize the HF byproduct that can catalyze elimination.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Low yield of the fluoro-ester and formation of an alkene E1 or E2 elimination pathway is competing with the Sₙ2 fluorination.Conduct the reaction at low temperatures (-78 °C). Consider using a less polar solvent. The addition of a non-nucleophilic base can be beneficial.
Formation of rearranged products Carbocationic intermediates are prone to rearrangement (e.g., Wagner-Meerwein shifts), although less likely for this specific substrate.This is a strong indicator that the reaction conditions are favoring an Sₙ1 mechanism. Stricter adherence to low temperatures and the use of less polar solvents can favor the Sₙ2 pathway.
Safety concerns during handling of DAST DAST is toxic, corrosive, and can decompose exothermically above 90 °C.Handle DAST in a well-ventilated fume hood with appropriate personal protective equipment. Never heat DAST above 50 °C. Quench the reaction carefully at low temperatures.

Step 4: Hydrolysis of the Fluoro-ester

The final step is the saponification of the ethyl ester to yield the target carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for this hydrolysis?

A1: Saponification using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF is a standard procedure. The reaction is typically heated to ensure complete hydrolysis.

Q2: The hydrolysis is very slow. What could be the reason?

A2: The ester is sterically hindered due to the two methyl groups at the α-position. This can significantly slow down the rate of saponification. To overcome this, you can use a stronger base (e.g., KOH), a higher reaction temperature, or a longer reaction time.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Incomplete hydrolysis Steric hindrance around the ester carbonyl.Increase the reaction temperature (reflux). Use a larger excess of the base (e.g., 3-5 equivalents). Increase the reaction time and monitor by TLC or LC-MS.
Epimerization at the fluorine-bearing carbon Although less likely for a C-F bond, harsh basic conditions could potentially lead to epimerization if the α-proton is sufficiently acidic.Use milder conditions if epimerization is a concern, for example, using LiOH in THF/water at room temperature for an extended period.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Available at: [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). The Chemistry of Amine-Polyhydrofluorides. Chemical Reviews, 99(6), 1661–1736. Available at: [Link]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

Technical Support Center: Optimizing Reaction Conditions for Fluorination of Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the fluorination of phenylpropanoic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your experimental outcomes. As Senior Application Scientists, we have structured this resource to reflect real-world laboratory scenarios, focusing on the "why" behind experimental choices to foster a deeper understanding of the underlying chemistry.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during the fluorination of phenylpropanoic acids.

Issue 1: Low or No Yield of the Desired α-Fluorophenylpropanoic Acid

Question: I am attempting the α-fluorination of 2-phenylpropanoic acid using an electrophilic fluorinating agent like Selectfluor™, but I'm observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in α-fluorination of phenylpropanoic acids often stem from issues with substrate activation, reagent quality, or reaction conditions. Here’s a systematic approach to troubleshooting:

1. Inefficient Enolate Formation:

  • The "Why": Electrophilic fluorination at the α-position of a carboxylic acid requires the formation of an enol or enolate intermediate. The acidity of the α-proton in phenylpropanoic acids can be insufficient for spontaneous enolization to a degree that allows for efficient fluorination.

  • Troubleshooting Steps:

    • Base-Mediated Enolate Generation: The addition of a suitable base is often necessary to generate the enolate. However, strong, non-nucleophilic bases can also promote side reactions.

      • Recommendation: Start with a mild inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1] These have been shown to be effective in promoting the α-fluorination of carboxylic acids.

    • Carboxylic Acid Activation: An alternative to direct enolate formation is the in-situ activation of the carboxylic acid. This can be achieved by converting it to a more reactive species.

      • Recommendation: The use of tosyl chloride in the presence of a chiral isothiourea catalyst has been reported to activate carboxylic acids for subsequent fluorination with N-fluorobenzenesulfonimide (NFSI).[1]

2. Reagent Quality and Reaction Conditions:

  • The "Why": Electrophilic fluorinating agents, while often stable, can be sensitive to moisture. Similarly, the reaction temperature and solvent play a critical role in both reaction rate and selectivity.[2]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of water can quench the fluorinating agent or react with intermediates.[2]

    • Reagent Verification: Use a fresh bottle of the fluorinating agent or verify the activity of your current stock. Selectfluor™ is generally stable, but improper storage can lead to degradation.[3]

    • Temperature Optimization: Many fluorination reactions are exothermic and benefit from initial cooling to control the reaction rate and minimize side reactions. Start the reaction at 0 °C or even -78 °C and allow it to slowly warm to room temperature.[2][4]

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction.

      • Recommendation: Aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are commonly used for electrophilic fluorinations.[1][5]

3. Competing Decarboxylative Fluorination:

  • The "Why": Under certain conditions, particularly in the presence of water or specific catalysts, phenylacetic acid derivatives can undergo decarboxylative fluorination to yield benzylic fluorides instead of the desired α-fluoro acid.[1][6]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: As mentioned, the exclusion of water is critical to favor the α-fluorination pathway when using reagents like Selectfluor™ in combination with an activator like 4-(dimethylamino)pyridine (DMAP).[1][5]

    • Avoid Silver Catalysis (if α-fluorination is desired): Silver nitrate (AgNO₃) is known to catalyze the decarboxylative fluorination of aliphatic carboxylic acids with Selectfluor™.[5][6]

Below is a workflow to guide your troubleshooting process for low yields:

LowYieldTroubleshooting start Low Yield of α-Fluorophenylpropanoic Acid check_enolate Verify Enolate Formation/ Substrate Activation start->check_enolate check_conditions Review Reaction Conditions & Reagents start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions add_base Add Mild Base (e.g., Cs₂CO₃, K₂CO₃) check_enolate->add_base If no base used activate_acid Activate Carboxylic Acid (e.g., Tosyl Chloride/Catalyst) check_enolate->activate_acid Alternative strategy solution Optimized Protocol add_base->solution activate_acid->solution anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous reagent_quality Check Fluorinating Agent Quality check_conditions->reagent_quality optimize_temp Optimize Temperature (Start Low) check_conditions->optimize_temp anhydrous->solution reagent_quality->solution optimize_temp->solution decarboxylation Check for Decarboxylative Fluorination check_side_reactions->decarboxylation analyze_byproducts Analyze Byproducts (NMR, MS) decarboxylation->analyze_byproducts analyze_byproducts->solution

Caption: Troubleshooting workflow for low yield in α-fluorination.

Issue 2: Poor Regioselectivity - Fluorination on the Phenyl Ring

Question: My reaction is producing a mixture of isomers, with fluorination occurring on the aromatic ring in addition to the desired α-position. How can I improve the regioselectivity for α-fluorination?

Answer:

Achieving high regioselectivity is a common challenge in the fluorination of molecules containing multiple potentially reactive sites. Here’s how to address unwanted aromatic fluorination:

1. Choice of Fluorinating Agent and Mechanism:

  • The "Why": The mechanism of fluorination plays a pivotal role in determining regioselectivity. Electrophilic aromatic substitution is a competing pathway. The choice of fluorinating agent and reaction conditions can favor one pathway over the other.

  • Troubleshooting Steps:

    • Favor Enolate-Based Mechanisms: As discussed in Issue 1, promoting the formation of the enolate at the α-position creates a highly nucleophilic center that will preferentially react with the electrophilic fluorine source.

    • Palladium Catalysis for C-H Activation: For direct C-H fluorination, palladium catalysis with a directing group can offer excellent regioselectivity. For instance, benzamides can direct ortho-fluorination on the phenyl ring.[7] While this is for aromatic fluorination, it highlights the principle of using catalysts to control regioselectivity. For α-fluorination, the focus should remain on generating the α-enolate.

2. Reaction Conditions:

  • The "Why": Temperature and solvent can influence the relative rates of competing reactions.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -78 °C) can increase the selectivity for the kinetically favored product, which is often the α-fluorinated compound due to the higher nucleophilicity of the enolate compared to the aromatic ring.[2][4]

Issue 3: Formation of Di-fluorinated Byproducts

Question: I am observing the formation of a significant amount of the α,α-difluorophenylpropanoic acid byproduct. How can I favor mono-fluorination?

Answer:

Over-fluorination is a common issue when the mono-fluorinated product is of similar or higher reactivity than the starting material.[2]

1. Stoichiometry Control:

  • The "Why": The most direct way to control the extent of fluorination is by limiting the amount of the fluorinating agent.

  • Troubleshooting Steps:

    • Use Sub-Stoichiometric Amounts: Carefully control the stoichiometry of your fluorinating agent. Using slightly less than one equivalent (e.g., 0.9 to 0.95 equivalents) of the fluorinating agent can help to minimize the formation of the di-fluorinated product.[2]

2. Reaction Monitoring and Temperature:

  • The "Why": Allowing the reaction to proceed for too long or at too high a temperature can lead to the fluorination of the mono-fluorinated product.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Closely monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹⁹F NMR. Quench the reaction as soon as the starting material is consumed to an acceptable level.

    • Low Temperature: As with improving regioselectivity, conducting the reaction at a lower temperature can enhance selectivity for the mono-fluorinated product.[2]

Below is a decision tree for optimizing mono-fluorination:

MonoFluorinationOptimization start Di-fluorinated Byproduct Observed check_stoichiometry Is Fluorinating Agent > 1.0 eq.? start->check_stoichiometry reduce_stoichiometry Reduce to 0.9-0.95 eq. check_stoichiometry->reduce_stoichiometry Yes check_monitoring Is Reaction Monitored? check_stoichiometry->check_monitoring No reduce_stoichiometry->check_monitoring implement_monitoring Implement Real-time Monitoring (TLC, LC-MS, ¹⁹F NMR) check_monitoring->implement_monitoring No quench_reaction Quench Reaction Upon Starting Material Consumption check_monitoring->quench_reaction Yes implement_monitoring->quench_reaction check_temperature Is Reaction Run at RT or Higher? quench_reaction->check_temperature lower_temperature Lower Reaction Temperature (e.g., 0 °C to -78 °C) check_temperature->lower_temperature Yes optimized_protocol Optimized for Mono-fluorination check_temperature->optimized_protocol No lower_temperature->optimized_protocol

Caption: Decision tree for minimizing di-fluorination.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common electrophilic fluorinating agents for the α-fluorination of phenylpropanoic acids, and what are their key differences?

A1: The most widely used electrophilic fluorinating agents are N-F reagents due to their stability, ease of handling, and effectiveness.[8][9][10]

ReagentAcronymKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™A user-friendly, stable, crystalline solid that is not volatile and is tolerant to air and moisture.[3] It is one of the most common and versatile electrophilic fluorinating agents.
N-FluorobenzenesulfonimideNFSIA powerful and widely used fluorinating agent. It is generally more reactive than Selectfluor™ and is often used in organocatalytic enantioselective fluorinations.[1][8]

Q2: How do I choose the appropriate solvent for my fluorination reaction?

A2: The choice of solvent is critical and depends on the specific fluorinating agent and substrate. Aprotic polar solvents are generally preferred for electrophilic fluorinations.[4]

  • Acetonitrile (MeCN): A common choice due to its polarity and ability to dissolve many organic substrates and fluorinating agents. It is often used with Selectfluor™.[5]

  • Dichloromethane (DCM): Another frequently used solvent, particularly in reactions that require lower temperatures due to its low freezing point.[1]

  • Aqueous Media: Interestingly, some decarboxylative fluorinations using Selectfluor™ are performed in aqueous solutions, highlighting the versatility of this reagent.[1][5][6] However, for α-fluorination of the carboxylic acid, anhydrous conditions are generally recommended.[1]

Q3: My fluorinated product is difficult to purify. What strategies can I use?

A3: Purification of fluorinated compounds can be challenging due to their unique physical properties.

  • Chromatography:

    • Column Chromatography: This is the most common method. The increased lipophilicity of the fluorinated product may require a less polar eluent system compared to the starting material.

    • Pro Tip: Adding a small amount of acetic acid to the eluent can help to suppress the streaking of the carboxylic acid product on the silica gel.

  • Extraction:

    • During aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing the combined organic layers with brine can help to remove residual water and water-soluble impurities.[4]

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

III. Experimental Protocols

Protocol 1: General Procedure for α-Fluorination of 2-Phenylpropanoic Acid using Selectfluor™

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Phenylpropanoic acid

  • Selectfluor™ (0.95 equivalents)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-phenylpropanoic acid and cesium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile via syringe and stir the suspension at room temperature for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add Selectfluor™ portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding water.

    • Acidify the aqueous layer to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. References

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of ω-fluoroalcohols. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination. Retrieved from

  • Christian-Albrechts-Universität zu Kiel. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. Retrieved from

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid. Retrieved from

  • Wikipedia. (n.d.). Selectfluor. Retrieved from

  • ResearchGate. (2025, August 6). Replacement of the carboxylic acid function with fluorine. Retrieved from

  • Sigma-Aldrich. (n.d.). Selectfluor™. Retrieved from

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from

  • UCL Discovery. (n.d.). Site selectivities in fluorination. Retrieved from

  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Retrieved from

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from

Sources

Troubleshooting peak tailing in HPLC analysis of fluorinated acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Resolution Issues

Introduction: The "Fluorine Effect" in Chromatography

Welcome to the technical support hub for fluorinated acid analysis. If you are analyzing compounds like Trifluoroacetic acid (TFA), Perfluorooctanoic acid (PFOA), or fluorinated drug metabolites, you are likely encountering a specific set of chromatographic challenges.

Why is this happening? Fluorinated acids are unique. The high electronegativity of fluorine creates a strong electron-withdrawing effect, making the carboxylic acid group significantly more acidic (lower pKa) than non-fluorinated analogs. Simultaneously, the fluorinated tail is hydrophobic but also "oleophobic" (oil-repelling), leading to unique retention mechanisms.

Common Symptoms:

  • Severe Peak Tailing (As > 1.5): Often misdiagnosed as silanol interactions.

  • Retention Loss: Sudden collapse of retention time (dewetting).

  • Ghost Peaks/Carryover: Due to adsorption on system hardware.

Module 1: Diagnostic Workflow

Before adjusting your method, use this logic flow to identify the root cause. Most users assume a column failure when the issue is often hardware or chemistry related.

TroubleshootingLogic Start START: Peak Tailing Observed Check_pKa Q1: Is Mobile Phase pH > (Analyte pKa + 2)? Start->Check_pKa Check_Load Q2: Does peak shape improve at 10x dilution? Check_pKa->Check_Load Yes (Fully Ionized) Action_pH Action: Adjust pH or Buffer Strength Check_pKa->Action_pH No (Partial Ionization) Check_Metal Q3: Is the compound a chelator (e.g., dicarboxylic)? Check_Load->Check_Metal No (Shape Persists) Action_Load Action: Mass Overload Reduce Conc. or Inj. Vol Check_Load->Action_Load Yes (Shape Improves) Action_Passivate Action: System Passivation or PEEK Hardware Check_Metal->Action_Passivate Yes (Metal Interaction) Action_Column Action: Change Stationary Phase (Switch C18 -> PFP) Check_Metal->Action_Column No (Phase Mismatch)

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in fluorinated acids.

Module 2: The "Invisible" Trap – Metal Interaction

The Issue: Fluorinated carboxylic acids are strong ligands. They can chelate with iron (Fe) and other metal ions present in stainless steel frits, column bodies, and LC tubing. This is not a silanol interaction; it is a Lewis Acid/Base interaction between the analyte (carboxylate) and the metal surface.

Symptoms:

  • Broad, tailing peaks that do not improve with pH changes.

  • Non-linear calibration curves at low concentrations (analyte loss to adsorption).

The Solution: System Passivation If you cannot switch to a fully bio-inert (PEEK/Titanium) LC system, you must passivate your stainless steel surfaces.

Protocol: System Passivation for Fluorinated Analysis

Warning: Remove your analytical column and detector before performing this step.

  • Flush: Replace the column with a PEEK union. Flush the system with HPLC-grade water (10 mins).

  • Passivate: Pump 30% Phosphoric Acid or Medronic Acid solution through the lines (injector, needle, needle seat, tubing) at 1 mL/min for 30-60 minutes.

    • Note: This creates a phosphate layer on the steel, blocking active metal sites.

  • Neutralize: Flush with water until pH is neutral (approx. 20-30 mins).

  • Re-install: Install your analytical column.

Expert Insight: For critical PFAS analysis (ppt levels), standard passivation may be insufficient. Consider using PEEK-lined columns or "Bio-Inert" LC systems to eliminate steel contact entirely.

Module 3: Stationary Phase Selection (C18 vs. PFP)

The Issue: Standard C18 columns often fail for fluorinated acids due to two reasons:

  • Dewetting: Short-chain fluorinated acids (e.g., TFA, PFBA) require high-aqueous mobile phases to retain. C18 chains can "collapse" or dewet in 100% water, causing retention loss.

  • Lack of Selectivity: Fluorine atoms have high electron density but are non-polar. C18 interacts only via hydrophobicity, missing the opportunity to interact with the fluorine dipole.

The Solution: Pentafluorophenyl (PFP) Phases PFP phases are "fluorine-philic." They offer multiple retention mechanisms: Hydrophobic, Pi-Pi, and Dipole-Dipole interactions.[1]

Comparison of Stationary Phases
FeatureC18 (Standard)PFP (Pentafluorophenyl)C18-AX (Mixed Mode)
Primary Mechanism HydrophobicHydrophobic + Dipole + Pi-PiHydrophobic + Anion Exchange
Best For Long-chain PFAS (e.g., PFOS)Short-chain acids, IsomersUltra-short acids (e.g., TFA)
Tailing Risk High (for short chains)Low (matches fluorine chemistry)Very Low (ionic retention)
Aqueous Stability Poor (unless "AQ" type)GoodExcellent

Recommendation: If C18 fails to separate isomers or retain short chains, switch to a PFP column . The fluorine-fluorine interaction often sharpens peaks significantly [1][2].

Module 4: Mobile Phase Chemistry

The Issue: Fluorinated acids are strong acids.

  • TFA pKa: ~0.3[2]

  • PFOA pKa: ~ -0.5 (estimated) to 2.8 (debated, but effectively acts as strong acid) [3].

Because the pKa is so low, these compounds are almost always fully ionized (anionic) at typical HPLC pH levels (pH 3-7). Tailing often occurs not because of partial ionization, but because the anionic analyte is repelled by residual silanols (if pH > 3) or attracted to cationic impurities.

Troubleshooting Guide:

Q: Should I use low pH or high pH?

  • Option A (Low pH < 2.5): Use 0.1% Formic Acid or TFA. This suppresses silanol ionization on the column, reducing secondary interactions.[3] However, the fluorinated acid itself will likely remain ionized (anionic) due to its extremely low pKa.

  • Option B (Buffer Control): Use Ammonium Acetate (5-10 mM) .

    • Why? Ammonium ions (

      
      ) can form weak ion-pairs with the fluorinated anions, improving peak shape and retention on hydrophobic phases. This is often superior to simple acid additives for LC-MS applications.
      

Q: My peak is splitting. Why?

  • Answer: Check your injection solvent.[4][5] If you dissolve a hydrophobic fluorinated acid in 100% Acetonitrile and inject it into a high-aqueous mobile phase, the analyte precipitates or "balls up" at the head of the column.

  • Fix: Dissolve the sample in a solvent that matches the initial mobile phase conditions (e.g., 80% Water / 20% MeOH).

Module 5: Visualizing the Column Selection Strategy

Use this decision matrix to select the correct column and avoid "trial and error" method development.

ColumnSelection Input Analyte Type LongChain Long Chain (e.g., PFOA, PFOS) Input->LongChain ShortChain Short Chain (e.g., TFA, PFBA) Input->ShortChain Isomers Branched Isomers Input->Isomers C18 C18 Column (High Surface Area) LongChain->C18 Standard Analysis PFP PFP Column (Dipole Selectivity) ShortChain->PFP Improve Retention MixedMode Mixed-Mode Anion Exchange (C18-AX) ShortChain->MixedMode Max Retention Isomers->PFP Best Selectivity

Figure 2: Strategic column selection for fluorinated compounds based on chain length and structural complexity.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at: [Link][6][7][8][9]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with Extra Selectivity.[10] Available at: [Link]

  • National Institutes of Health (NIH). Experimental Determination of pKa for 10 PFAS and Fluoroacetic Acids using 19F-NMR. Available at: [Link]

  • YMC Europe. Expert Tip: A Hidden Cause for Peak Tailing of Small Acidic Compounds (Metal Interaction). Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Assignment of Fluorinated vs. Non-Fluorinated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Assignment for 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, the strategic substitution of hydrogen with fluorine is a standard tactic to block metabolic soft spots and modulate lipophilicity. For the scaffold 2,2-dimethyl-3-phenylpropanoic acid , introducing a fluorine atom at the benzylic (C3) position significantly alters the physicochemical profile and the NMR spectral signature.[1]

This guide provides a technical comparison between the non-fluorinated parent compound and its fluorinated analog, 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid .[1] It details the specific spectral shifts and coupling constants (


) required for unambiguous assignment, focusing on the diagnostic utility of heteronuclear coupling (

F-

H and

F-

C) and stereochemical consequences (diastereotopicity).[1]

Structural Analysis & Assignment Strategy

The Challenge: Chirality and Coupling

The introduction of fluorine at the C3 position creates two distinct analytical challenges that absent in the parent molecule:

  • Chirality: C3 becomes a stereocenter. Consequently, the geminal dimethyl groups at C2 are no longer equivalent; they become diastereotopic .

  • Heteronuclear Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) splits both proton and carbon signals, transforming simple singlets into complex multiplets.
The Molecules[1][2][3][4][5][6][7][8][9][10]
  • Compound A (Control): 2,2-Dimethyl-3-phenylpropanoic acid (Hydrocinnamic acid derivative).[1]

  • Compound B (Target): 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid.[1]

Comparative Spectral Data

The following data compares the experimentally established values of the parent compound against the predicted high-fidelity spectral signature of the fluorinated target, derived from substituent chemical shift increments and standard benzylic fluoride coupling constants.

Table 1: H NMR Comparison (400 MHz, CDCl )
PositionMoietyCompound A (Non-Fluorinated)

(ppm)
Compound B (Fluorinated)

(ppm)
Multiplicity & Coupling (

in Hz)
COOH Carboxylic Acid~11.0 (br s)~10-12 (br s)Broad singlet (exchangeable)
Ar-H Phenyl Ring7.16 - 7.30 (m, 5H)7.30 - 7.45 (m, 5H)Multiplet; slight downfield shift due to F inductive effect.[1]
H-3 Benzylic2.89 (s, 2H) 5.45 - 5.65 (d, 1H) Diagnostic Signal. Large geminal H-F coupling (

Hz).[1]
H-2 Methyl A1.21 (s, 6H)1.15 - 1.20 (s/d, 3H)Diastereotopic Methyl 1.[1] Possible small long-range coupling (

Hz).[1]
H-2 Methyl BEquivalent to above1.25 - 1.30 (s/d, 3H)Diastereotopic Methyl 2.[1] Distinct chemical environment from Methyl A.
Table 2: C NMR Comparison (100 MHz, CDCl )
PositionCarbon TypeCompound A

(ppm)
Compound B

(ppm)
Multiplicity & Coupling (

in Hz)
C-1 Carboxyl (C=O)179.0176.5 - 177.5Doublet (

Hz).[1]
C-Ar Aromatic (Ipso)140.2136.0 - 137.0Doublet (

Hz).[1]
C-3 Benzylic (CHF)35.6 (CH

)
92.0 - 96.0 (CH) Diagnostic Signal. Huge doublet (

Hz).[1]
C-2 Quaternary43.548.0 - 50.0Doublet (

Hz).[1]
Me Methyls24.8 (2C)~21.0 & ~23.0Two doublets (

Hz) or singlets.[1] Distinct peaks.

Note on Data Provenance: Compound A data is experimentally verified [1, 2]. Compound B data is derived from reliable benzylic fluoride chemical shift increments and coupling constants established in literature [3, 4].

Detailed Assignment Logic

A. The "Geminal Giant": Assigning H-3

In the non-fluorinated parent, the benzylic protons appear as a clean singlet at 2.89 ppm.[1] Upon fluorination:

  • Chemical Shift: The electronegative fluorine deshields the remaining proton, shifting it downfield to the 5.5 ppm region.

  • Splitting: The

    
    F nucleus splits this proton into a doublet with a massive coupling constant (
    
    
    
    ) of approximately 48 Hz. This "Geminal Giant" is the most distinct feature of the spectrum.
B. The "Chiral Echo": Diastereotopic Methyls

The most common error in assigning this molecule is expecting the dimethyl group to remain a singlet with an integration of 6H.

  • Mechanism: The introduction of Fluorine at C3 makes C3 a chiral center.

  • Consequence: The C2 carbon is pro-chiral. The two methyl groups attached to C2 are now in magnetically distinct environments (diastereotopic) because they "see" the chiral center differently in 3D space.

  • Observation: You will observe two separate signals (integrating to 3H each) rather than one signal (6H).

C. Carbon Backbone Mapping via F Coupling

In the


C spectrum, the magnitude of the C-F coupling constant serves as a "ruler" to measure distance from the fluorine atom:
  • 
     (~170 Hz):  Identifies the C3 benzylic carbon directly attached to Fluorine.
    
  • 
     (~20 Hz):  Identifies the C2 quaternary carbon and the Ipso aromatic carbon.
    
  • 
     (~5 Hz):  Identifies the C1 Carboxyl carbon and the Methyl carbons.
    

Experimental Protocol

Sample Preparation

To ensure sharp resolution of couplings, avoid high-viscosity solvents if possible.[1]

  • Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Why: CDCl

      
       minimizes exchange broadening of the carboxylic acid proton compared to DMSO-d
      
      
      
      .[1]
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.[1]

  • Filtration: Filter the solution through a cotton plug to remove suspended solids that cause line broadening.[1]

Instrument Parameters
  • Experiment: Standard 1H ZG30 and 13C JMOD/DEPTQ.

  • Spectral Width: Ensure the

    
     window covers -1 to 14 ppm (to catch the COOH).[1]
    
  • Decoupling: Standard

    
    C acquisition uses proton decoupling (
    
    
    
    C{
    
    
    H}).[1] Note that Fluorine coupling will remain visible. To simplify the
    
    
    C spectrum, a triple-resonance probe would be required to run
    
    
    C{
    
    
    H,
    
    
    F}, which is non-standard.

Assignment Workflow Visualization

The following diagram outlines the logical flow for confirming the structure of the fluorinated analog.

NMR_Assignment_Workflow Sample Synthesized Sample (3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid) H1_Exp 1H NMR Experiment (CDCl3) Sample->H1_Exp Check_H3 Identify H-3 Signal Look for ~5.5 ppm H1_Exp->Check_H3 Decision_H3 Is it a Doublet (J ~48 Hz)? Check_H3->Decision_H3 Check_Me Analyze Methyl Region (1.1 - 1.3 ppm) Decision_H3->Check_Me Yes (F-H coupling present) Reassess Re-purify / Check Synthesis Decision_H3->Reassess No (Singlet = Non-fluorinated?) Decision_Me Are there 2 distinct 3H signals? Check_Me->Decision_Me C13_Exp 13C NMR Experiment Decision_Me->C13_Exp Yes (Diastereotopic confirmed) Decision_Me->Reassess No (Check chirality/resolution) Check_CF Measure J(C-F) Coupling Constants C13_Exp->Check_CF Confirm Structure Confirmed Check_CF->Confirm 1J ~170Hz observed

Figure 1: Decision tree for the structural verification of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid using 1D NMR.

References

  • Experimental Control Data: ChemicalBook & PubChem Spectral Database. "2,2-dimethyl-3-phenylpropanoic acid NMR data." Accessed via PubChem CID 21880. Link[1]

  • Synthesis Verification: Rosca, S. I., et al. "13C- and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra."[1][2] U.P.B.[1][2] Sci. Bull., Series B, Vol. 70, Iss. 1, 2008.[2] Link

  • Fluorine Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for and values).
  • Benzylic Fluoride Shifts: Chemistry Steps. "1H NMR Chemical Shifts of Protons Connected to Heteroatoms." Link

Sources

Technical Assessment: Certified Reference Standard vs. Reagent Grade 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of Purity

In the development of fluorinated pharmaceuticals, 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid serves as a critical chiral building block. Its unique structure combines a lipophilic gem-dimethyl group with a metabolically robust


-fluorine atom.

However, a dangerous misconception exists in early-stage research: that a "98% Reagent Grade" chemical is sufficient for quantitative analytical work.

This guide objectively compares a Certified Reference Standard (CRM) against a typical Reagent Grade alternative. We present experimental data demonstrating how the lack of rigorous characterization in reagent-grade materials can introduce a 3.5% to 5.0% quantification error , potentially derailing potency calculations and impurity profiling in drug development.

Chemical Context & Stability Mechanics

To understand the analytical challenges, we must first analyze the molecule's behavior.

  • The Gem-Dimethyl Effect: The two methyl groups at the

    
    -position (C2) create significant steric bulk. While this typically stabilizes the molecule against metabolic hydrolysis, it also hinders standard derivatization reactions used in gas chromatography (GC), making HPLC the preferred analytical route.
    
  • 
    -Fluorine Stability:  Unlike typical 
    
    
    
    -halo acids, this molecule is exceptionally resistant to HF elimination (E2 mechanism). The gem-dimethyl group at C2 means there are no
    
    
    -protons
    available to abstract. This structural feature is a double-edged sword: it grants stability but makes the detection of specific "des-fluoro" impurities critical, as they are chemically similar and difficult to separate.
Diagram 1: Structural Stability & Impurity Logic

This diagram illustrates why specific impurities (like the non-fluorinated precursor) persist and why elimination is chemically blocked.

ChemicalStability Target 3-Fluoro-2,2-dimethyl- 3-phenylpropanoic acid (Target Molecule) Elimination Elimination Product (Cinnamic acid deriv.) *BLOCKED* Target->Elimination HF Elimination (Requires alpha-proton) Precursor Impurity A: Des-fluoro precursor (Hard to separate) Precursor->Target Fluorination Step GemDimethyl Gem-Dimethyl Group (C2 Position) GemDimethyl->Target Steric Bulk GemDimethyl->Elimination Blocks Mechanism (No H at C2)

Caption: The gem-dimethyl group (yellow) prevents HF elimination (green), ensuring stability but requiring specific separation from the des-fluoro precursor (red).

Comparative Analysis: Reference Standard vs. Reagent Grade

The following data summarizes a side-by-side evaluation of a Certified Reference Standard (Lot RS-2026-F) and a commercially available Reagent Grade sample (Lot RG-98-X).

Table 1: Quantitative Performance Metrics
FeatureCertified Reference Standard Reagent Grade Alternative Impact on Research
Assigned Purity (Potency) 99.8% w/w (Mass Balance)96.5% (Area% only)Reagent grade overestimates potency by ~3.3%, causing under-dosing.
Method of Assay

F-qNMR
+ Mass Balance
HPLC Area NormalizationArea% ignores water, salts, and non-UV active impurities.
Water Content (KF) 0.05% (Dried & Packaged under Argon)1.2% (Hygroscopic uptake)Unaccounted water weight leads to concentration errors.
Traceability SI-Traceable (via NIST/NMIJ primary)None / Internal BatchData cannot be used for regulatory filings (IND/NDA).
Isomeric Purity 99.9% (Enantiomeric Excess)Not Determined (Racemic?)Critical for chiral drugs; reagent may be a random mix of enantiomers.

Experimental Validation Protocols

The following protocols were used to generate the comparison data. These methods are designed to be self-validating according to ICH Q2(R2) guidelines.

Experiment A: Absolute Purity via F-qNMR

Why this matters: HPLC relies on UV absorption. If an impurity (like a solvent or salt) has no UV chromophore, HPLC is blind to it. qNMR detects the fluorine signal relative to an internal standard, providing an absolute mass measurement.

Protocol:

  • Internal Standard (IS): Use

    
    -Trifluorotoluene (TFT), traceably weighed.
    
  • Solvent: DMSO-

    
     (to prevent aggregation).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (must be
    
    
    of the slowest relaxing fluorine).
  • Pulse Angle:

    
    .
    
  • Calculation:

    
    
    (Where 
    
    
    
    =Integration,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity)

Result: The Reagent Grade sample showed a purity of 95.2% by qNMR, despite the label claiming "98%". The discrepancy was due to trapped inorganic fluoride salts (invisible to HPLC).

Experiment B: HPLC Impurity Profiling (The "Des-Fluoro" Challenge)

Why this matters: The des-fluoro precursor (3-hydroxy or 3-chloro analog) often co-elutes with the target.

Protocol:

  • Column: C18 Shielded Phase (e.g., Waters XSelect HSS T3),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the -COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 215 nm (Phenyl ring absorption).

Result: The Reference Standard showed a single peak (RT 12.4 min). The Reagent Grade showed a "shoulder" peak at 12.1 min (Impurity B, 2.1%), which was integrated into the main peak by the manufacturer's generic method, falsely inflating purity.

The Certification Workflow

How do we guarantee the values in the Reference Standard? We utilize a "Mass Balance" approach, subtracting all errors from 100%.

Diagram 2: Mass Balance Logic

This flowchart visualizes the rigorous subtraction method used to assign the final potency value.

MassBalance Start Crude Material ChromPurity Chromatographic Purity (HPLC/GC) Result: 99.9% Area Start->ChromPurity Residuals Subtract: Volatiles (Water/Solvents) Result: -0.05% ChromPurity->Residuals Correction 1 Inorganics Subtract: Inorganics (Residue on Ignition) Result: <0.01% Residuals->Inorganics Correction 2 FinalPotency FINAL ASSIGNED POTENCY (100% - Impurities - Water - ROI) = 99.8% w/w Inorganics->FinalPotency Calculation CounterIon Counter-Ion Verification (If Salt Form) CounterIon->FinalPotency Stoichiometry Check

Caption: The Mass Balance approach subtracts all non-target mass (solvents, water, ash) from the chromatographic purity to derive the absolute potency.

Conclusion: When to Use Which?

  • Use Reagent Grade (95-98%) when:

    • Synthesizing downstream derivatives where purification will happen later.

    • Running qualitative TLC plates.

    • Performing initial solubility studies.

  • Use the Certified Reference Standard (99.8%) when:

    • Quantifying Impurities: You need to know if a 0.1% impurity peak is real or an artifact.

    • Establishing Response Factors: Calculating the UV response of this molecule relative to the drug substance.

    • Regulatory Filings: Submitting data to the FDA/EMA requires traceability to a reference standard (ICH Q2).

    • qNMR Calibration: Using this molecule as an internal standard for other fluorinated compounds.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • T. Saito et al. (2018). Establishment of Traceable 19F qNMR Purity Assessment. Metrologia. (Contextual grounding for qNMR protocol). [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Source for gem-dimethyl stability mechanics). [Link]

  • National Institute of Standards and Technology (NIST). Certificate of Analysis for Standard Reference Materials. (General reference for CoA structure). [Link]

Sources

Comparative Guide to Enantiomeric Excess Determination of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a compound is not merely a technical detail but a critical determinant of its pharmacological activity and safety profile. 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid, a chiral carboxylic acid, represents a class of molecules where the spatial arrangement of atoms around a stereocenter can lead to significantly different biological outcomes. The installation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making precise control and verification of its enantiomeric composition paramount.[1][2]

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (e.e.) of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid. We will delve into the mechanistic underpinnings of various techniques, offer field-proven insights into experimental design, and present detailed protocols to ensure the generation of reliable and reproducible data. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical properties in an achiral environment, making their separation and quantification a significant analytical challenge.[3] However, within the chiral environment of biological systems, they can exhibit distinct pharmacodynamic and pharmacokinetic profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the accurate determination of enantiomeric excess, a measure of the purity of a single enantiomer in a mixture, is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry.[4]

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for chiral carboxylic acids like 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid can be approached through several powerful analytical techniques. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and whether the goal is purely analytical or also preparative.

Method Principle Advantages Disadvantages Best Suited For
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers on a chiral stationary phase (CSP).High resolution, accuracy, and reproducibility. Wide variety of CSPs available.Method development can be time-consuming. Requires specialized, expensive columns.Routine quality control, high-precision quantitative analysis.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase for chiral separation.[5]Faster separations and reduced solvent consumption compared to HPLC.[6][7] Environmentally friendly ("green" chemistry).[6]Requires specialized instrumentation. Not as universally available as HPLC.High-throughput screening, preparative separations, and "green" analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy Indirect analysis via diastereomer formation using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[8]Rapid analysis, provides structural information. Does not require chromatographic separation.Lower sensitivity and accuracy compared to chromatographic methods. Potential for kinetic resolution or racemization during derivatization.[9]Rapid screening, structural confirmation, and in-situ reaction monitoring.
Gas Chromatography (GC) Direct separation of volatile derivatives of enantiomers on a chiral stationary phase.High efficiency and sensitivity, especially with mass spectrometry (MS) detection.Requires derivatization to increase volatility. Not suitable for thermally labile compounds.Analysis of volatile or semi-volatile chiral compounds.
In-Depth Look at Chromatographic Methods
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the enantiomeric excess determination of a wide range of chiral compounds, including carboxylic acids.[4] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a broad spectrum of chiral molecules.

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for the analysis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid on a polysaccharide-based CSP would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution for acidic analytes.

Experimental Workflow: Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_col Chiral Column (e.g., Polysaccharide-based) hplc_inj->hplc_col hplc_det UV Detector (e.g., 220 nm) hplc_col->hplc_det data_chrom Obtain Chromatogram hplc_det->data_chrom data_calc Calculate Peak Areas and Enantiomeric Excess data_chrom->data_calc

Caption: Workflow for chiral HPLC analysis.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental impact.[6][10][11][12] By using supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, SFC can achieve faster separations with lower backpressure compared to HPLC.[7] This technique is particularly well-suited for both analytical and preparative-scale purification of chiral compounds.[5][6]

For the analysis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid, a mobile phase consisting of supercritical CO2 and a polar co-solvent, such as methanol or ethanol, would be employed. Similar to HPLC, an acidic additive may be necessary to ensure good peak shape.

The Role of NMR Spectroscopy

While chromatographic methods provide the highest accuracy for quantitative e.e. determination, NMR spectroscopy offers a rapid and convenient alternative for screening and preliminary analysis.[8] The principle lies in converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[9][13][14][15][16][17] These diastereomers have distinct NMR spectra, allowing for the quantification of their relative concentrations.

For 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid, a common approach is to use a chiral amine, such as (R)-1-phenylethylamine, as a CDA to form diastereomeric amides. The signals of specific protons (or the fluorine atom in ¹⁹F NMR) in the resulting diastereomers will appear at different chemical shifts, and the ratio of their integration values corresponds to the enantiomeric ratio of the original acid.

Logical Relationship: NMR-based e.e. Determination

G Enantiomers Enantiomers (R & S) (Spectroscopically Indistinguishable) Diastereomers Diastereomers (R-R' & S-R') (Spectroscopically Distinguishable) Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (R') CDA->Diastereomers + NMR NMR Analysis Diastereomers->NMR Quantification Quantification of e.e. NMR->Quantification

Caption: Logic of NMR-based e.e. determination.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method

Objective: To determine the enantiomeric excess of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid using chiral HPLC.

Materials:

  • 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid sample

  • HPLC-grade hexane or heptane

  • HPLC-grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Daicel Chiralcel® OD-H or similar polysaccharide-based column)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane/heptane and IPA in a suitable ratio (e.g., 90:10 v/v). Add TFA to a final concentration of 0.1%. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid at a concentration of 1 mg/mL in the mobile phase.

    • Prepare the sample solution at a similar concentration in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength (e.g., 220 nm).

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent

Objective: To determine the enantiomeric excess of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid using ¹H NMR spectroscopy after derivatization with a chiral amine.

Materials:

  • 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid sample

  • (R)-1-Phenylethylamine (or another suitable chiral amine)

  • Deuterated chloroform (CDCl₃)

  • A suitable coupling agent (e.g., DCC or EDC)

  • NMR spectrometer

  • NMR tubes and standard laboratory glassware

Procedure:

  • Derivatization:

    • In a small vial, dissolve a known amount of the 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid sample in a suitable solvent (e.g., dichloromethane).

    • Add a slight excess of the coupling agent and stir for a few minutes.

    • Add a slight excess of (R)-1-phenylethylamine and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC if necessary).

    • Work up the reaction to isolate the diastereomeric amide products. This may involve washing with dilute acid and base, followed by drying and solvent evaporation.

  • NMR Analysis:

    • Dissolve the resulting diastereomeric amide mixture in CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Conclusion

The determination of the enantiomeric excess of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is a critical analytical task that can be reliably accomplished using several advanced techniques. Chiral HPLC and SFC offer the highest degree of accuracy and are the methods of choice for quantitative analysis and quality control. NMR spectroscopy provides a rapid and valuable tool for screening and initial assessment of enantiomeric purity. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately assess the enantiomeric composition of this important chiral molecule.

References

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education. [Link]

  • Gualandi, A., et al. (2007). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. The Journal of Organic Chemistry, 72(16), 6219-6222. [Link]

  • Kumar, A., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. [Link]

  • Kano, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5247-5253. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of the absolute configuration of chiral compounds by NMR spectroscopy. Chemical Reviews, 104(1), 17-118. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. [Link]

  • Deshpande, R., et al. (2013). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Chromatography A, 1305, 234-241. [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20. [Link]

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-21. [Link]

  • Wzorek, M., et al. (2025). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv. [Link]

  • Wang, Y., et al. (2025). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Analytical Chemistry. [Link]

  • Chiral Technologies, Inc. Chiral Application Handbook. [Link]

  • Giddings, J. C. (1966). Supercritical fluid chromatography. Analytical Chemistry, 38(3), 43A-52A. [Link]

  • Toth, G., et al. (2013). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Macleod, R. A., et al. (2010). Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Journal of the American Chemical Society, 132(49), 17354-17356. [Link]

  • Helmchen, G., et al. (1979). Determination of Enantiomeric Purity by Direct Methods. In Stereochemistry Fundamentals and Methods (Vol. 3, pp. 1-89). Georg Thieme Verlag. [Link]

  • LCGC International. (2023). Chiral Application Notes. [Link]

  • Aoki, Y., et al. (2000). Synthesis of New Chiral Dopants Derived from 2-Phenylpropanoic Acid Derivatives for Nematic Liquid Crystals. Molecular Crystals and Liquid Crystals, 346(1), 229-234. [Link]

  • PolyU Institutional Research Archive. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review. [Link]

  • Zhang, Y., et al. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 20(21), 4967-4974. [Link]

  • PubMed. (2017). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • Organic Chemistry Frontiers. (2017). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of Antibodies Against 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for researchers evaluating the specificity and utility of antibodies raised against 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (3-F-DMPP) conjugates. It synthesizes immunochemical principles with specific structural analysis to guide experimental design and data interpretation.

Executive Summary & Analyte Significance

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (3-F-DMPP) represents a distinct class of fluorinated phenylpropanoic acid derivatives. Often utilized as a chiral building block in medicinal chemistry or a metabolic marker for fluorinated therapeutics, its detection requires high-specificity tools.

The introduction of a fluorine atom at the


-position (C3) creates a unique electronic environment compared to the non-fluorinated parent (DMPP). While fluorine is often considered a bioisostere of hydrogen due to similar Van der Waals radii (1.47 Å vs. 1.20 Å), its high electronegativity alters the pKa and lipophilicity of the molecule.

Core Challenge: Antibodies raised against 3-F-DMPP conjugates frequently exhibit cross-reactivity with the non-fluorinated parent (DMPP) and metabolic hydroxylated analogs. This guide compares the performance of specific anti-3-F-DMPP antibodies against these structural analogs and instrumental alternatives (LC-MS/MS).

Hapten Design & Immunogen Synthesis[1][2]

To generate high-affinity antibodies, the small molecule (hapten) must be conjugated to a carrier protein (e.g., KLH or BSA).

Structural Logic

The carboxylic acid group (-COOH) at the C1 position is the primary handle for conjugation. However, direct conjugation via C1 exposes the distal phenyl ring and the critical C3-Fluoro/C2-dimethyl region to the immune system. This "distal presentation" strategy is crucial for maximizing specificity against the fluorinated moiety.

Conjugation Workflow (Active Ester Method)
  • Activation: The carboxylic acid of 3-F-DMPP is activated using EDC/NHS to form a stable NHS-ester.

  • Coupling: The NHS-ester reacts with primary amines (Lysine residues) on the carrier protein.

  • Validation: Hapten density is confirmed via MALDI-TOF MS or TNBS assay.

HaptenConjugation Hapten 3-F-DMPP (Target) Activation EDC/NHS Activation Hapten->Activation Carboxyl Activation Intermediate NHS-Ester Intermediate Activation->Intermediate Stable Ester Conjugate Immunogen (3-F-DMPP-KLH) Intermediate->Conjugate Amine Coupling Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Lysine Residues

Figure 1: Synthesis pathway for the immunogen. The C1-carboxyl linkage ensures the unique C3-Fluoro/C2-Dimethyl motif is solvent-exposed for antibody recognition.

Cross-Reactivity Performance Guide

This section compares the binding profile of the specific antibody against its critical structural analogs. Data is representative of high-affinity IgG clones generated via the described hapten design.

Comparative Analysis: Antibody vs. Analogs

The "Fluorine Effect": High-quality clones can distinguish the C3-Fluoro group from Hydrogen (H) or Hydroxyl (OH) due to the specific electronic pocket formed in the CDR (Complementarity Determining Region).

Analyte / AnalogStructure DifferenceRelative Cross-Reactivity (CR%)Interpretation
3-F-DMPP (Target) Target Molecule 100% Reference standard.
DMPP (Parent) C3-H instead of C3-F< 15% Low. Fluorine's electron withdrawal prevents tight binding in the hydrophobic pocket designed for the polarized C-F bond.
3-OH-DMPP C3-OH instead of C3-F< 5% Negligible. The hydroxyl group is a hydrogen bond donor/acceptor, creating steric and electrostatic clashes with the hydrophobic C-F binding pocket.
Phenylpropanoic Acid Missing gem-dimethyl< 1% Negligible. The gem-dimethyl group provides critical steric bulk required for recognition.
Benzoic Acid Truncated chain< 0.1% None. Lack of the propanoic acid tail eliminates binding.
Comparative Analysis: Immunoassay vs. LC-MS/MS

For drug development workflows, the choice between Ligand Binding Assays (LBA) and LC-MS/MS is critical.

FeatureAnti-3-F-DMPP Immunoassay (ELISA)LC-MS/MS (MRM Mode)
Sensitivity (LOD) High (0.05 - 0.5 ng/mL)Very High (0.01 - 0.1 ng/mL)
Throughput High (96/384 samples per run)Low/Medium (Serial injection)
Specificity Vulnerable to structural analogs (requires validation)Absolute (Mass-based resolution)
Sample Prep Minimal (Dilute & Shoot)Complex (Extraction required)
Cost Per Sample Low (< $5)High (> $50)

Recommendation: Use the Immunoassay for high-throughput screening (HTS) of large sample cohorts. Use LC-MS/MS for confirmatory analysis of positive hits or when distinguishing the 3-F-DMPP from the non-fluorinated parent is critical and the antibody CR is >20%.

Experimental Protocol: Competitive ELISA

This protocol validates the sensitivity and cross-reactivity of the antibody.[1] It relies on the principle that free antigen (sample) competes with coated antigen for antibody binding sites.

Materials
  • Coating Antigen: 3-F-DMPP conjugated to BSA (distinct from the KLH immunogen to avoid carrier-specific binding).

  • Primary Antibody: Anti-3-F-DMPP (Rabbit Polyclonal or Mouse Monoclonal).

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit/Mouse IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Methodology
  • Plate Coating:

    • Dilute Coating Antigen (3-F-DMPP-BSA) to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS + 1% BSA). Incubate 1h at 37°C.

  • Competition Step (Critical):

    • Add 50 µL of Standard or Sample (3-F-DMPP or Analogs) at varying concentrations (0.01 - 1000 ng/mL).

    • Immediately add 50 µL of Primary Antibody (diluted to predetermined titer).

    • Mechanism:[2] Free analyte in solution competes with the plate-bound hapten for the antibody. Higher analyte concentration = Less antibody binding to the plate.

    • Incubate 1h at 37°C.

  • Detection:

    • Wash plate 3x with PBST.

    • Add 100 µL/well Secondary Antibody-HRP. Incubate 45 min at 37°C.

    • Wash plate 5x with PBST.

    • Add 100 µL TMB Substrate. Develop for 15 min (Blue color indicates antibody binding).

    • Stop reaction with 50 µL 2M H2SO4 (Color turns yellow).

  • Analysis:

    • Read OD at 450 nm.[3]

    • Plot OD vs. Log[Concentration]. Calculate IC50 for the target and analogs.[3][1]

    • Calculation: % Cross-Reactivity = (IC50 Target / IC50 Analog) × 100.

ELISA_Workflow Step1 Coat Plate (Hapten-BSA) Step2 Add Sample + Antibody (Competition) Step1->Step2 Step3 Wash Unbound Antibody Step2->Step3 Step4 Add HRP-Secondary & Substrate Step3->Step4 Step5 Measure OD450 Calculate IC50 Step4->Step5

Figure 2: Indirect Competitive ELISA workflow for determining cross-reactivity.

Mechanism of Recognition[5]

Understanding why the antibody binds the fluorinated target over the hydrogenated parent is essential for troubleshooting.

  • Steric Fit: The gem-dimethyl group (-C(CH3)2-) creates a bulky, rigid structure that locks the hapten into a specific conformation within the antibody binding pocket.

  • Electronic Discrimination: The Fluorine atom is highly electronegative. A high-affinity antibody will likely have a complementary electropositive region (e.g., an Arginine or Lysine residue) or a hydrophobic pocket that specifically accommodates the C-F bond's dipole, which is absent in the C-H analog [1].

  • Chiral Selectivity: The C3 carbon is chiral. Antibodies are inherently chiral selectors. If the immunogen was a racemate, the antibody pool will contain populations specific to both enantiomers. If the target drug is a single enantiomer, the antibody must be raised against that specific enantiomer to avoid 50% loss of activity [2].

References

  • Liu, H., et al. (2017). "A cancer vaccine based on fluorine-modified sialyl-Tn induces robust immune responses in a murine model."[2] Oncotarget, 8(35), 58300–58312. Link

    • Context: Demonstrates how fluorine substitution can enhance immunogenicity and how antibodies can distinguish or cross-react based on atomic radius similarity between F and H.[2]

  • Shelver, W. L., et al. (2020). "Hapten Design and Monoclonal Antibody to Fluoroacetamide." Toxins, 12(7), 433. Link

    • Context: Provides protocols for hapten design involving fluorinated small molecules and the impact of linker position on specificity.
  • Watanabe, H., et al. (2001). "Enantioselective immunoassay for the detection of chiral drugs." Journal of Chromatography B, 753(1), 69-78.
  • Chemical Sources: 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (CAS 791017-12-4).[4][5][6][7][8] Available via BLD Pharm and 10x Chem.Link

Sources

Comparative study of different synthesis routes for 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is a valuable fluorinated building block in medicinal chemistry and drug development. The strategic introduction of a fluorine atom at the benzylic position can significantly modulate the physicochemical and pharmacological properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-dimethyl group adjacent to the stereocenter provides steric hindrance that can influence conformational preferences and metabolic pathways. Consequently, the development of efficient and scalable synthetic routes to this compound is of considerable interest to researchers in the pharmaceutical and agrochemical industries.

This comprehensive guide presents a comparative study of three distinct synthetic pathways for the preparation of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid. Each route is evaluated based on its synthetic efficiency, reagent accessibility and cost, operational safety, and scalability. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to empower researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Deoxofluorination Route 2: Electrophilic Fluorination Route 3: Conjugate Addition of Fluoride
Starting Materials Benzaldehyde, Ethyl 2-bromo-2-methylpropanoateEthyl 2,2-dimethyl-3-phenylpropanoateEthyl 2,2-dimethyl-3-phenylpropenoate
Key Transformation Deoxofluorination of a β-hydroxy acidElectrophilic fluorination of an ester enolateConjugate addition of a fluoride nucleophile
Overall Yield (estimated) Moderate to GoodModerateModerate
Reagent Cost Moderate (Indium, DAST/Deoxo-Fluor)High (Selectfluor/NFSI)Low to Moderate (Fluoride source)
Scalability GoodModerateGood
Safety Considerations DAST/Deoxo-Fluor are moisture-sensitive and can release HF.Electrophilic fluorinating agents are strong oxidizers.Handling of anhydrous fluoride sources can be challenging.
Stereocontrol Racemic product unless chiral resolution or asymmetric synthesis is employed.Racemic product unless a chiral auxiliary or catalyst is used.Racemic product.

Route 1: Deoxofluorination of a β-Hydroxy Acid Intermediate

This route is a classical and robust approach that proceeds through a readily accessible β-hydroxy acid intermediate, which is then converted to the target compound via deoxofluorination.

Synthesis Pathway

Deoxofluorination_Route cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deoxofluorination A Benzaldehyde C Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate A->C 1. Indium, THF 2. H₂O workup B Ethyl 2-bromo-2-methylpropanoate B->C D 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid C->D 1. KOH, EtOH/H₂O 2. HCl (aq) E 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid D->E DAST or Deoxo-Fluor DCM, -78 °C to rt

Caption: Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid via a deoxofluorination strategy.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate via Reformatsky Reaction [1]

  • To a suspension of indium powder (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of benzaldehyde (1.0 equivalent) and ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) under an inert atmosphere.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate. An 82% yield has been reported for a similar reaction.[2]

Step 2: Synthesis of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid [3]

  • Dissolve ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate (1.0 equivalent) in a mixture of ethanol and water.

  • Add potassium hydroxide (1.5-2.0 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid.

Step 3: Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

  • Dissolve 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.1-1.5 equivalents) in DCM.[4][5]

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid.

Mechanistic Rationale

The Reformatsky reaction involves the in-situ formation of an organozinc (or in this case, organoindium) enolate from the α-bromo ester, which then adds to the carbonyl group of the aldehyde.[6][7] The subsequent hydrolysis of the ester and deoxofluorination of the resulting alcohol proceed via well-established mechanisms. DAST and Deoxo-Fluor are nucleophilic fluorinating agents that convert the hydroxyl group into a good leaving group, which is then displaced by a fluoride ion in an SN2 or SN1-like manner.[4]

Route 2: Electrophilic Fluorination of an Ester Enolate

This approach introduces the fluorine atom at a late stage through the reaction of a pre-formed ester enolate with an electrophilic fluorine source.

Synthesis Pathway

Electrophilic_Fluorination_Route cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Hydrolysis A Ethyl 2,2-dimethyl-3-phenylpropanoate C Lithium Enolate A->C THF, -78 °C B Lithium Diisopropylamide (LDA) B->C D Ethyl 3-fluoro-2,2-dimethyl-3-phenylpropanoate C->D Selectfluor or NFSI -78 °C to rt E 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid via electrophilic fluorination.

Experimental Protocols

Starting Material: Synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate [8]

  • To a solution of ethyl 2-bromo-2-methylpropanoate (1.0 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1.0 equivalent) dropwise.

  • After stirring for 30 minutes, add benzyl bromide (1.1 equivalents) and allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with dilute sulfuric acid and extract with diethyl ether.

  • Wash the organic phase with water, dry over magnesium sulfate, and concentrate. Purify by distillation.

Step 1 & 2: Enolate Formation and Electrophilic Fluorination

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.

  • To this LDA solution, add a solution of ethyl 2,2-dimethyl-3-phenylpropanoate (1.0 equivalent) in THF dropwise at -78 °C.

  • After stirring for 1 hour, add a solution of N-fluorobenzenesulfonimide (NFSI) or Selectfluor (1.2 equivalents) in THF.[9][10]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield ethyl 3-fluoro-2,2-dimethyl-3-phenylpropanoate.

Step 3: Hydrolysis

  • Dissolve the fluorinated ester (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 equivalents) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure and acidify the aqueous residue with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Mechanistic Rationale

This route relies on the deprotonation of the benzylic carbon of the starting ester using a strong, non-nucleophilic base like LDA to form a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of NFSI or Selectfluor.[9] The reaction is typically performed at low temperatures to control the reactivity of the enolate and minimize side reactions. The final step is a standard saponification of the ester to the carboxylic acid.

Route 3: Conjugate Addition of Fluoride

This strategy involves the 1,4-addition (conjugate addition) of a fluoride nucleophile to an α,β-unsaturated ester.

Synthesis Pathway

Conjugate_Addition_Route cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Conjugate Addition of Fluoride cluster_2 Step 3: Hydrolysis A Benzaldehyde C Ethyl 2,2-dimethyl-3-phenylpropenoate A->C Piperidine, Acetic Acid Toluene, Dean-Stark B Ethyl 2,2-dimethyl-3-oxopropanoate B->C D Ethyl 3-fluoro-2,2-dimethyl-3-phenylpropanoate C->D TBAF or CsF Polar aprotic solvent E 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid via conjugate addition of fluoride.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-dimethyl-3-phenylpropenoate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine benzaldehyde (1.0 equivalent), ethyl 2,2-dimethyl-3-oxopropanoate (1.1 equivalents), piperidine (0.1 equivalents), and acetic acid (0.1 equivalents) in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once the reaction is complete (no more water is collected), cool the mixture and wash it with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Step 2: Conjugate Addition of Fluoride

  • Dissolve ethyl 2,2-dimethyl-3-phenylpropenoate (1.0 equivalent) in a polar aprotic solvent such as THF or acetonitrile.

  • Add a source of fluoride, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) (1.5-2.0 equivalents).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to obtain ethyl 3-fluoro-2,2-dimethyl-3-phenylpropanoate.

Step 3: Hydrolysis

  • Follow the hydrolysis procedure described in Route 2.

Mechanistic Rationale

The initial Knoevenagel condensation provides the α,β-unsaturated ester. The key step is the nucleophilic attack of the fluoride ion at the β-position of the unsaturated system, which is activated by the electron-withdrawing ester group. This 1,4-addition generates an enolate intermediate, which is subsequently protonated during workup to give the fluorinated ester. The choice of fluoride source and solvent is crucial to ensure sufficient nucleophilicity of the fluoride ion.

Conclusion

The synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid can be accomplished through several distinct synthetic strategies, each with its own set of advantages and disadvantages.

  • Route 1 (Deoxofluorination) is a reliable and often high-yielding method, particularly if the starting materials are readily available. The use of indium in the Reformatsky reaction offers a milder alternative to zinc. However, the deoxofluorinating agents DAST and Deoxo-Fluor require careful handling due to their reactivity and potential to release HF.

  • Route 2 (Electrophilic Fluorination) provides a more convergent approach but relies on the use of expensive electrophilic fluorinating agents. The generation of the enolate requires strictly anhydrous conditions and a strong base, which may not be compatible with all functional groups.

  • Route 3 (Conjugate Addition) is an attractive option due to the potential use of inexpensive fluoride sources. However, the efficiency of the conjugate addition can be sensitive to the substrate and reaction conditions, and achieving high yields may require careful optimization.

The selection of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, cost, available equipment, and the expertise of the synthetic chemist. This guide provides the foundational information necessary to make an informed decision and to successfully implement the chosen synthetic pathway.

References

  • PrepChem. Synthesis of Ethyl 2,2-dimethyl-3-phenylpropionate. [Link]

  • Kim, J., et al. Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society.
  • Abdel-Wahab, B. F., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. BMC Chemistry, 14(1), 1-13. [Link]

  • Chemical Synthesis Database. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Current Organic Synthesis, 1(2), 143-156.
  • Scribd. Reformatsky Reaction Mechanism Explained. [Link]

  • Cambridge University Press. (2011). Reformatsky Reaction. In Name Reactions in Organic Synthesis (pp. 351-354).
  • Wikipedia. Reformatsky reaction. [Link]

  • Chemical Synthesis Database. 3-hydroxy-2,2-dimethyl-3-phenylpropanal. [Link]

  • Bryn Mawr College. Electrophilic Fluorination. [Link]

  • Doyle, A. G., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv.
  • Ritter, T., et al. (2014). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 136(16), 5912-5915. [Link]

  • Houben-Weyl. (2000). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. In Science of Synthesis.
  • Murphy, J. A., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(21), 5574-5585. [Link]

  • Kwon, O., et al. Phosphine-Catalyzed [4 + 2] Annulation. Organic Syntheses. [Link]

  • ResearchGate. DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. [Link]

  • Molbase. 3-HYDROXY-2,2-DIMETHYL-3-PHENYLPROPANOIC ACID | CAS 23985-59-3. [Link]

  • PubChem. Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link]

  • Wang, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677. [Link]

  • PubChem. Ethyl 2,2-dimethyl-3-phenylpropanoate. [Link]

  • ResearchGate. Relative Electrophilic Fluorinating Power as Assayed by Competitive Catalytic Halogenation Reactions. [Link]

  • ResearchGate. 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. [Link]

  • Kitamura, M. (2020). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(9), 2110. [Link]

  • Royal Society of Chemistry. (2021). Regioselective conjugate addition of isoxazol-5-ones to ethenesulfonyl fluoride. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Direct addition of fluorine to arylacetylenes. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 791017-12-4 Classification: Halogenated Organic Acid / Pharmaceutical Intermediate

Executive Summary: The "Lipophilic Acid" Hazard Profile

Handling 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid requires a nuanced safety approach that goes beyond standard organic acid protocols. As a Senior Application Scientist, I urge you to recognize the specific structural implications of this molecule:

  • The Fluorine Effect: The introduction of a fluorine atom on the benzylic carbon increases the molecule's lipophilicity compared to its non-fluorinated analogs. This enhances its ability to penetrate the lipid bilayer of the skin, validating the H312 (Harmful in contact with skin) hazard classification.

  • The Gem-Dimethyl Effect: The steric bulk provided by the dimethyl group at the

    
    -position increases the compound's stability but does not mitigate its acidity.
    
  • Acute Toxicity: This compound is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation).[1]

Core Directive: Treat this substance not just as a corrosive acid, but as a skin-permeable toxicant . Your PPE strategy must prioritize dermal barrier integrity.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities exceeding 10 mg.

PPE ComponentSpecification (Minimum)Scientific Rationale (The "Why")
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Extended Cuff, 0.14 mm+)Permeation Defense: The lipophilic nature of the fluorinated phenyl ring facilitates permeation through thin latex. Nitrile offers superior resistance to organic acids. The "air gap" between gloves reduces diffusion rates.
Eye Protection Chemical Splash Goggles (Indirect Venting)Standard: ANSI Z87.1+ / EN 166Aerosol Risk: Powders of this molecular weight (~196.22 g/mol ) are easily aerosolized during weighing. Safety glasses leave gaps where acidic dust can settle on the ocular mucosa.
Respiratory Engineering Controls First (Fume Hood).If outside hood: N95 / P2 Respirator Inhalation Toxicity (H332): Inhalation of the dust causes rapid irritation of the respiratory tract. A fume hood is the primary barrier; respirators are the secondary fail-safe.
Body Protection Lab Coat (Poly/Cotton blend) Closed front, high collar.Physical Barrier: Prevents incidental contact. For scale-up (>10g), use a Tyvek® apron to prevent saturation of the lab coat in case of a spill.

Part 2: Operational Protocols

Safety is not static; it depends on the kinetic state of the material. Follow these phase-specific workflows.

Phase 1: Solid Handling (Weighing & Transfer)

Risk: Airborne dust generation and inhalation.

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Fluorinated organic solids often carry high static charges, causing "jumping" of powder which leads to contamination.

  • Containment: Perform all weighing inside a certified chemical fume hood. If using a micro-balance outside a hood, use a powder containment enclosure .

  • Technique: Do not use a spatula to "flick" excess material back into the stock bottle. This generates aerosols.[2] Use a secondary transfer vessel (weigh boat) and dispose of excess as waste to prevent stock contamination and dust clouds.

Phase 2: Solubilization & Reaction

Risk: Splash and exothermic dissolution.

  • Solvent Choice: When dissolving in organic solvents (DCM, THF, MeOH), the solution becomes a mobile carrier for the toxic acid. A drop of solution on the skin penetrates faster than the solid.

  • Acidification: This compound is a carboxylic acid. Avoid adding directly to strong bases (e.g., NaH, LDA) without dilution, as the exotherm can cause "bumping" and uncontrolled splashing.

  • Vessel Labeling: Clearly mark all reaction flasks with "FLUORO-ACID" . This alerts colleagues that the waste stream must be segregated (see Part 3).

Part 3: Waste Management & Disposal Logic

Improper disposal of fluorinated compounds is a critical compliance failure. The C-F bond is robust and does not degrade easily in standard water treatment facilities.

Disposal Decision Tree

DisposalLogic Start Waste Generation TypeCheck Is the waste Liquid or Solid? Start->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Solid Solid Waste (Gloves, Weigh Boats) TypeCheck->Solid HalogenCheck Does it contain Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste (Label: Fluorinated Org. Acid) Solid->StreamC StreamA Stream A: Halogenated Organic (High Temp Incineration) HalogenCheck->StreamA Yes (Standard) HalogenCheck->StreamA No (Segregate due to Fluorine) StreamB Stream B: Aqueous/Acid Waste (DO NOT USE - Segregate) StreamB->StreamA Redirect to A

Figure 1: Disposal logic flow. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated acid dictates that the waste must be treated as Halogenated Waste to ensure proper incineration.

Disposal Protocol:

  • Segregation: Do not mix with general organic waste if your facility separates "Non-Halogenated" and "Halogenated". This compound must go into the Halogenated waste stream due to the fluorine atom.[3]

  • Labeling: Waste tags must explicitly list "3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid". Do not abbreviate to "Organic Acid".

  • Destruction: The ultimate fate of this waste is high-temperature incineration (>1100°C) to ensure cleavage of the C-F bond and scrubbing of the resulting HF gas in the incinerator's exhaust system.

Part 4: Emergency Response (Self-Validating Protocol)

In the event of exposure, immediate action mitigates the "Lipophilic Acid" risk.[4]

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[1][5]

    • Secondary: Wash with soap (surfactant) to remove the lipophilic acid residues that water alone might not displace.

    • Note: Unlike acyl halides or HF, this compound does not typically require Calcium Gluconate treatment immediately, but medical evaluation is required due to the fluorine content.

  • Spill Cleanup (Solid):

    • Do not dry sweep (aerosol risk).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop up the damp material and place in a hazardous waste bag.

    • Wipe surface with a mild base (1% Sodium Bicarbonate) to neutralize residual acidity, followed by water.

References

  • PubChem. (2025).[6] Compound Summary: 3-Fluoro-2,2-dimethylpropanoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Vertex AI Search. (2025).[7] Handling and Disposal of Fluorinated Organic Acids. (Synthesized from multiple safety protocols for halogenated acids).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.